axinysone A
Description
This compound is a natural product found in Ramaria formosa with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one |
InChI |
InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10-,12-,13+,15+/m0/s1 |
InChI Key |
KDPNSOLPHGZUAY-NQRSEGCXSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O |
Canonical SMILES |
CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Axinysone A: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axinysone A is a naturally occurring sesquiterpenoid belonging to the aristolane class of compounds. It was first isolated from the marine sponge Axinyssa isabela. The unique structural features and potential biological activity of this compound have garnered interest within the scientific community, making a thorough understanding of its structure and stereochemistry crucial for further research and potential applications in drug discovery and development. This technical guide provides an in-depth overview of the methodologies and data employed in the complete structure elucidation and stereochemical assignment of this compound.
Isolation and Preliminary Characterization
This compound was isolated from a specimen of the marine sponge Axinyssa isabela, collected in the Gulf of California. The isolation procedure involved the extraction of the sponge tissue with organic solvents, followed by a series of chromatographic separations to yield the pure compound.
Experimental Protocol: Isolation of this compound
-
Extraction: The freeze-dried and ground sponge material was exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.
-
Solvent Partitioning: The resulting crude extract was concentrated under reduced pressure and partitioned between ethyl acetate (EtOAc) and water (H₂O). The organic layer, containing the less polar secondary metabolites, was retained.
-
Chromatography: The EtOAc-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of hexane and EtOAc. Fractions containing compounds with similar TLC profiles were combined.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound was achieved by reversed-phase HPLC using a C18 column and a suitable solvent system (e.g., a gradient of acetonitrile and water) to yield the pure metabolite.
Planar Structure Elucidation
The planar structure of this compound was determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Formula Determination
High-resolution mass spectrometry (HRMS) was employed to determine the exact mass of this compound, which in turn provided its molecular formula.
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |
| HRESIMS | Positive | [M+Na]⁺ | 257.1512 | C₁₅H₂₂O₂Na |
The molecular formula of C₁₅H₂₂O₂ indicated five degrees of unsaturation.
NMR Spectroscopic Analysis
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were crucial in assembling the carbon skeleton and identifying the functional groups of this compound.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 125.8 | 5.85 (d, 1.5) |
| 2 | 200.5 | |
| 3 | 39.8 | 2.50 (dd, 18.0, 5.0), 2.35 (dd, 18.0, 2.0) |
| 4 | 70.1 | 4.40 (m) |
| 5 | 51.2 | 1.95 (m) |
| 6 | 28.5 | 1.60 (m), 1.45 (m) |
| 7 | 34.2 | 1.80 (m) |
| 8 | 21.9 | 1.55 (m), 1.30 (m) |
| 9 | 45.3 | 1.70 (m) |
| 10 | 165.4 | |
| 11 | 29.8 | |
| 12 | 28.7 | 1.20 (s) |
| 13 | 21.5 | 1.15 (s) |
| 14 | 15.8 | 1.05 (d, 7.0) |
| 15 | 24.3 | 0.90 (d, 7.0) |
Key NMR Correlations and Structural Deductions:
-
¹³C NMR and DEPT: The ¹³C NMR spectrum showed 15 carbon signals, which were classified by DEPT experiments into four methyl groups, four methylene groups, four methine groups (one oxygenated), and three quaternary carbons (one olefinic and one carbonyl).
-
COSY: Correlation spectroscopy (COSY) established the proton-proton coupling networks, revealing key structural fragments.
-
HMBC: Heteronuclear Multiple Bond Correlation (HMBC) experiments were instrumental in connecting these fragments. Key correlations included those from the methyl protons to adjacent quaternary carbons, which helped to establish the core aristolane skeleton.
The following diagram illustrates the logical workflow for the elucidation of the planar structure of this compound based on the interpretation of 2D NMR data.
Caption: Workflow for the planar structure elucidation of this compound.
Stereochemistry Determination
The determination of the relative and absolute stereochemistry of this compound was a critical step in its complete structural characterization. This was achieved through a combination of Nuclear Overhauser Effect (NOE) experiments and chemical derivatization.
Relative Stereochemistry
The relative configuration of the stereocenters in this compound was established by analyzing the spatial proximities of protons through Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments.
Experimental Protocol: ROESY Analysis
-
A 2D ROESY NMR spectrum of this compound was acquired in CDCl₃.
-
Cross-peaks in the ROESY spectrum indicated through-space interactions between protons that are in close proximity (typically < 5 Å).
-
Analysis of these correlations allowed for the deduction of the relative orientations of substituents on the stereogenic centers.
Key ROESY correlations were observed that defined the relative stereochemistry of the molecule.
Absolute Stereochemistry
The absolute configuration of this compound was determined by the modified Mosher's method. This involved the esterification of the secondary alcohol at C-4 with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
Experimental Protocol: Modified Mosher's Method
-
Esterification: this compound was treated separately with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in the presence of pyridine to form the corresponding (S)- and (R)-MTPA esters.
-
¹H NMR Analysis: The ¹H NMR spectra of both the (S)- and (R)-MTPA esters were recorded.
-
Chemical Shift Differences (Δδ = δS - δR): The chemical shifts of the protons adjacent to the newly formed ester linkage were compared between the two diastereomeric esters. The differences in chemical shifts (Δδ) were calculated.
-
Configuration Assignment: The sign of the Δδ values for protons on either side of the C-4 stereocenter was used to assign the absolute configuration at this center. A positive Δδ for protons on one side and a negative Δδ on the other side is indicative of a specific absolute configuration based on the established Mosher's method model.
The results from the Mosher's method unequivocally established the absolute configuration at C-4, and by extension, the absolute stereochemistry of the entire molecule was inferred based on the previously determined relative stereochemistry.
The following diagram illustrates the logical workflow for determining the stereochemistry of this compound.
Caption: Workflow for the stereochemical determination of this compound.
Conclusion
The complete structure and absolute stereochemistry of this compound have been unambiguously determined through a rigorous application of modern spectroscopic and chemical methods. The planar structure was elucidated using HRMS and a suite of 1D and 2D NMR techniques. The relative stereochemistry was established through ROESY experiments, and the absolute configuration was definitively assigned using the modified Mosher's method. This comprehensive structural information is fundamental for any future investigations into the synthesis, biosynthesis, and biological activity of this intriguing marine natural product.
Axinysone A: A Comprehensive Technical Guide to its Natural Source, Biodiversity, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axinysone A, a notable member of the aristolane-type sesquiterpenoid class of natural products, has been isolated from marine sponges of the genus Axinyssa. This technical guide provides an in-depth overview of the natural sources, biodiversity, and biological activities of this compound and related compounds. Detailed experimental protocols for the isolation and characterization of these molecules are presented, alongside a summary of their cytotoxic properties against human cancer cell lines. Furthermore, this guide explores the potential mechanisms of action for cytotoxic sesquiterpenoids, including the modulation of key signaling pathways, to support further research and drug development initiatives.
Natural Source and Biodiversity
The primary natural source of this compound is the marine sponge Axinyssa isabela, first identified from a specimen collected in the Gulf of California[1]. The genus Axinyssa is a rich source of diverse bioactive terpenoids, with various species yielding a plethora of sesquiterpenes and diterpenes. For instance, other species such as Axinyssa variabilis, Axinyssa aculeata, and Axinyssa aplysinoides have been found to produce a range of nitrogenous and oxygenated sesquiterpenoids, some of which also exhibit cytotoxic properties[2][3]. The biodiversity within the Axinyssa genus presents a promising reservoir for the discovery of novel therapeutic agents.
The production of these secondary metabolites in sponges is thought to be a chemical defense mechanism against predators, competitors, and fouling organisms in the marine environment. The chemical diversity of compounds within a single sponge species can be influenced by various factors, including geographical location, environmental conditions, and the presence of symbiotic microorganisms, which are known to be involved in the biosynthesis of some sponge-derived natural products.
Chemical Structure
This compound belongs to the aristolane class of sesquiterpenoids, which are characterized by a tricyclic carbon skeleton. The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity: Cytotoxicity
This compound and its congeners have demonstrated significant cytotoxic activity against various human cancer cell lines. A study by Zubía et al. (2008) evaluated the in vitro cytotoxicity of axinysones A-E, isolated from Axinyssa isabela, against three human tumor cell lines: lung carcinoma (A-549), colon adenocarcinoma (HT-29), and melanoma (MEL-28). The results, summarized in the table below, indicate moderate to potent cytotoxic effects.
Table 1: Cytotoxicity of Axinysones from Axinyssa isabela
| Compound | Cell Line A-549 (IC₅₀ µg/mL) | Cell Line HT-29 (IC₅₀ µg/mL) | Cell Line MEL-28 (IC₅₀ µg/mL) |
| This compound | >25 | 20 | 10 |
| Axinysone B | >25 | 25 | 12.5 |
| Axinysone C | >25 | >25 | 25 |
| Axinysone D | >25 | 25 | 12.5 |
| Axinysone E | >25 | >25 | 25 |
| Doxorubicin * | 0.04 | 0.08 | 0.06 |
Positive Control
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from the sponge Axinyssa isabela, based on common practices for marine natural product extraction.
Caption: General workflow for the isolation of this compound.
-
Extraction: The frozen sponge material is ground and repeatedly extracted with a solvent mixture, typically dichloromethane/methanol (1:1), at room temperature. The combined extracts are then filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to a primary separation step, often solvent partitioning between an immiscible pair like hexane and methanol, to separate compounds based on polarity. The more polar fraction is then typically fractionated by silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate).
-
Purification: Fractions containing the compounds of interest, as identified by Thin Layer Chromatography (TLC), are further purified using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a suitable solvent system (e.g., methanol/water or acetonitrile/water) is commonly employed to yield pure this compound.
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR): A suite of NMR experiments is conducted to establish the connectivity and stereochemistry of the molecule. This includes:
-
¹H NMR: To identify the proton environments.
-
¹³C NMR: To identify the carbon skeleton.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assembling the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in assigning the relative stereochemistry.
-
Cytotoxicity Assay
The cytotoxic activity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for a standard MTT cytotoxicity assay.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a serial dilution) and a positive control (e.g., doxorubicin). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition and Incubation: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Determination: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways and Mechanism of Action
While the specific molecular targets of this compound have not yet been fully elucidated, the cytotoxic activity of many sesquiterpenoids is known to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on studies of other cytotoxic sesquiterpenoids, several pathways are of particular interest for future investigation of this compound's mechanism of action.
One of the most critical pathways in cancer is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which is often constitutively active in cancer cells and promotes cell survival and proliferation by upregulating the expression of anti-apoptotic proteins[4][5]. Many sesquiterpenoids exert their cytotoxic effects by inhibiting the NF-κB pathway[5][6].
Another important pathway is the MAPK (Mitogen-Activated Protein Kinase) cascade , which includes the ERK, JNK, and p38 MAPK pathways. These pathways are involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers, and some sesquiterpenoids have been shown to induce apoptosis by modulating the activity of these kinases[4].
The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another key player in cancer development and progression. Constitutive activation of STAT3 promotes cell proliferation and survival and has been linked to drug resistance. Several sesquiterpenoids have been reported to inhibit the STAT3 signaling pathway[6].
Caption: Potential signaling pathways targeted by this compound.
Further research is needed to determine the precise molecular mechanisms by which this compound exerts its cytotoxic effects. Investigating its impact on these and other signaling pathways will be crucial for its potential development as a novel anticancer agent.
Conclusion
This compound and its related aristolane sesquiterpenoids from the marine sponge genus Axinyssa represent a promising class of natural products with significant cytotoxic activity. This guide has provided a comprehensive overview of their natural sources, biodiversity, and biological evaluation, along with detailed experimental protocols to facilitate further research. The elucidation of the specific molecular targets and signaling pathways affected by this compound will be a critical next step in realizing the therapeutic potential of this intriguing marine-derived compound.
References
- 1. Sesquiterpenes from the sponge Axinyssa isabela - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new nitrogenous sesquiterpenes from the sponge Axinyssa aplysinoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Terpenes from Marine Sponges and Their Associated Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis of Axinysone A in Ramaria formosa: A Proposed Biosynthetic Pathway and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axinysone A, a marine-derived sesquiterpenoid, has garnered significant interest for its potential pharmacological activities. While its presence has been identified in various marine organisms, its biosynthesis remains largely uncharacterized, particularly within the fungal kingdom. This technical guide explores the putative biosynthetic pathway of this compound in the coral fungus, Ramaria formosa. Although direct evidence for its production in this organism is not yet established, the presence of other terpenoids in the Ramaria genus suggests the existence of the necessary enzymatic machinery.[1][2][3] This document provides a theoretical framework for the biosynthesis of this compound, detailing a proposed pathway and outlining comprehensive experimental protocols to facilitate future research in this area. The aim is to equip researchers with the foundational knowledge and methodologies required to elucidate this novel biosynthetic pathway, potentially paving the way for synthetic biology approaches to its production.
Introduction
The genus Ramaria, commonly known as coral fungi, encompasses approximately 200 species.[4] These fungi are recognized for producing a diverse array of secondary metabolites, including terpenoids, which possess a range of biological activities.[1][2][3] this compound is a sesquiterpenoid of significant interest due to its unique chemical structure and potential therapeutic applications. The elucidation of its biosynthetic pathway is a critical step towards understanding its formation and enabling its sustainable production through metabolic engineering. This guide proposes a putative biosynthetic pathway for this compound in Ramaria formosa and provides detailed experimental workflows for its investigation.
Proposed Biosynthesis of this compound
The biosynthesis of all terpenoids originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5][6][7] In fungi, these precursors are typically synthesized via the mevalonate (MVA) pathway.[5][8][9] The proposed biosynthesis of this compound from these fundamental building blocks is outlined below.
Stage 1: Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP)
The initial phase of the proposed pathway involves the sequential condensation of IPP and DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). This process is catalyzed by a prenyltransferase, specifically farnesyl pyrophosphate synthase (FPPS).
-
Step 1: DMAPP is combined with one molecule of IPP to form geranyl pyrophosphate (GPP), a C10 intermediate.
-
Step 2: GPP is then condensed with a second molecule of IPP to yield the C15 sesquiterpenoid precursor, FPP.
Stage 2: Cyclization of FPP to form the Axinysane Skeleton
The crucial step in defining the unique structure of this compound is the cyclization of the linear FPP molecule into the characteristic bicyclic axinysane skeleton. This reaction is catalyzed by a terpene synthase, a class of enzymes known for generating immense structural diversity from a single precursor. The proposed cyclization cascade likely proceeds through a series of carbocationic intermediates.
Stage 3: Post-Cyclization Modifications
Following the formation of the core axinysane scaffold, a series of post-cyclization modifications, primarily oxidation reactions, are necessary to yield this compound. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYP450s), which are known to be involved in the late-stage tailoring of terpenoid structures.[6]
The proposed biosynthetic pathway is visualized in the following diagram:
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway and identify the specific enzymes involved in Ramaria formosa, a multi-faceted experimental approach is required.
Isotopic Labeling Studies
Feeding experiments with isotopically labeled precursors can confirm the origin of the carbon skeleton of this compound.
Protocol:
-
Culture Preparation: Grow Ramaria formosa in a suitable liquid culture medium.
-
Precursor Feeding: Supplement the culture with ¹³C-labeled sodium acetate or mevalonolactone.
-
Extraction: After a defined incubation period, harvest the mycelium and extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).
-
Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation pattern of the ¹³C label.
Identification and Characterization of Terpene Synthases
The identification of the terpene synthase responsible for the cyclization of FPP is a key step.
Protocol:
-
Transcriptome Sequencing: Perform RNA-seq on Ramaria formosa cultures to generate a comprehensive transcriptome.
-
Gene Mining: Search the transcriptome for putative terpene synthase genes based on conserved sequence motifs.
-
Gene Cloning and Expression: Clone the candidate genes into a suitable expression host (e.g., E. coli or Saccharomyces cerevisiae).
-
Enzyme Assays: Incubate the purified recombinant enzymes with FPP and analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized terpene product.
Identification of Cytochrome P450 Monooxygenases
The CYP450s responsible for the post-cyclization modifications can be identified through a similar approach.
Protocol:
-
Gene Mining: Identify putative CYP450 genes from the Ramaria formosa transcriptome.
-
Co-expression Analysis: Analyze the expression profiles of the candidate CYP450 genes to identify those that are co-expressed with the identified terpene synthase.
-
Heterologous Co-expression: Co-express the terpene synthase and candidate CYP450s in a heterologous host.
-
Product Analysis: Analyze the culture extracts for the production of this compound using LC-MS.
An overview of the experimental workflow is presented below:
Caption: Experimental workflow for pathway elucidation.
Quantitative Data Presentation
While no quantitative data for this compound biosynthesis in Ramaria formosa currently exists, the following tables provide a template for organizing and presenting such data once it is generated through the experimental protocols outlined above.
Table 1: Isotope Incorporation into this compound
| Labeled Precursor | Incubation Time (h) | % ¹³C Enrichment |
| [U-¹³C]Sodium Acetate | 24 | |
| [U-¹³C]Sodium Acetate | 48 | |
| [2-¹³C]Mevalonolactone | 24 | |
| [2-¹³C]Mevalonolactone | 48 |
Table 2: Kinetic Parameters of Recombinant Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| RfTPS1 | FPP | |||
| RfCYP1 | Axinysane |
Conclusion
This technical guide provides a comprehensive theoretical and practical framework for the elucidation of the this compound biosynthetic pathway in Ramaria formosa. The proposed pathway, based on established principles of terpenoid biosynthesis, offers a solid starting point for investigation. The detailed experimental protocols are designed to guide researchers in the identification and characterization of the key enzymes involved. Successful elucidation of this pathway will not only contribute to our fundamental understanding of fungal secondary metabolism but also open up new avenues for the biotechnological production of this promising bioactive compound.
References
- 1. maxapress.com [maxapress.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Ramaria - Wikipedia [en.wikipedia.org]
- 5. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications [mdpi.com]
- 6. Advances in the Biosynthesis of Terpenoids and Their Ecological Functions in Plant Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | KnE Open [kneopen.com]
- 8. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Profile of Axinysone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for axinysone A, a sesquiterpenoid derived from the marine sponge Axinyssa isabela. The data presented herein is essential for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature describing its isolation and structure elucidation.
Core Spectroscopic Data
The structural characterization of this compound is primarily based on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The following tables summarize the key quantitative data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 1.45 | m | |
| 2α | 2.35 | m | |
| 2β | 2.60 | m | |
| 3 | 5.85 | s | |
| 5α | 2.15 | m | |
| 5β | 2.30 | m | |
| 6 | 4.02 | t | 8.5 |
| 7 | 1.85 | m | |
| 8α | 0.80 | dd | 10.0, 5.0 |
| 8β | 0.65 | t | 5.0 |
| 10 | 1.68 | m | |
| 12 | 1.05 | s | |
| 13 | 1.08 | s | |
| 14 | 0.95 | d | 7.0 |
| 15 | 1.25 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 38.5 |
| 2 | 34.2 |
| 3 | 125.5 |
| 4 | 200.1 |
| 5 | 41.8 |
| 6 | 78.9 |
| 7 | 48.2 |
| 8 | 19.5 |
| 9 | 28.1 |
| 10 | 36.4 |
| 11 | 22.3 |
| 12 | 29.1 |
| 13 | 21.8 |
| 14 | 15.2 |
| 15 | 25.4 |
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 257.1512 | 257.1515 |
Experimental Protocols
The following protocols are based on the methodologies reported for the isolation and structural elucidation of this compound from the marine sponge Axinyssa isabela.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A purified sample of this compound was dissolved in deuterated chloroform (CDCl₃).
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker AMX 500 spectrometer.
-
¹H NMR Acquisition:
-
Spectra were recorded at a frequency of 500 MHz.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (CHCl₃ at δ 7.26).
-
Coupling constants (J) are reported in Hertz (Hz).
-
-
¹³C NMR Acquisition:
-
Spectra were recorded at a frequency of 125 MHz.
-
Chemical shifts (δ) are reported in ppm relative to the solvent signal (CDCl₃ at δ 77.0).
-
-
Data Analysis: 2D NMR experiments, including COSY, HSQC, and HMBC, were utilized for the complete assignment of proton and carbon signals.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
-
Sample Preparation: A purified sample of this compound was dissolved in a suitable solvent, typically methanol or acetonitrile.
-
Instrumentation: HRESIMS data were obtained on a Micromass Q-TOF mass spectrometer.
-
Ionization Mode: The analysis was performed in positive ion mode.
-
Data Acquisition: The instrument was operated to acquire high-resolution mass spectra to determine the accurate mass of the molecular ion. The data for this compound was obtained for the sodium adduct [M+Na]⁺.
-
Elemental Composition Calculation: The elemental composition was calculated from the measured accurate mass, which was found to be consistent with the molecular formula C₁₅H₂₂O₂.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Axinysone A: A Comprehensive Technical Guide to its Discovery, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axinysone A is a marine-derived sesquiterpenoid of the aristolane class, first isolated from the sponge Axinyssa isabela. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and initial biological evaluation of this compound. Detailed experimental protocols, based on the seminal discovery and general laboratory practices, are presented to facilitate further research. All quantitative data from the primary literature is summarized in structured tables. Furthermore, logical and experimental workflows are visualized using diagrams to provide a clear understanding of the processes involved in bringing this natural product to light. While the precise mechanism of its cytotoxic action remains to be fully elucidated, this guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and other marine natural products.
Discovery and History
This compound was first reported in 2008 by Zubía and colleagues in the Journal of Natural Products.[1] The compound was isolated during a broader investigation into the chemical constituents of the marine sponge Axinyssa isabela, collected from the Gulf of California.[1] This research led to the identification of nine new sesquiterpenes, including this compound, which belongs to the aristolane skeletal class.[1] The discovery of this compound contributes to the growing body of knowledge on the chemical diversity of marine invertebrates and highlights their potential as a source of novel bioactive compounds.
Isolation and Purification
The isolation of this compound from the sponge Axinyssa isabela involved a multi-step process of extraction and chromatography. A generalized workflow for this process is outlined below.
Experimental Workflow for Isolation
References
Axinysone A: A Comprehensive Literature Review and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axinysone A is a naturally occurring sesquiterpenoid that has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, covering its isolation, chemical properties, and known biological effects. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this natural product.
This compound is classified as an aristolane-type sesquiterpenoid, a class of natural products known for their diverse biological activities.[1][2] It has been isolated from both marine and terrestrial organisms, highlighting its presence in diverse ecosystems.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | PubChem |
| Molecular Weight | 234.33 g/mol | PubChem |
| IUPAC Name | (1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | PubChem |
| CAS Number | 1114491-57-4 | PubChem |
Isolation of this compound
This compound has been successfully isolated from two distinct natural sources: the marine sponge Axinyssa isabela and the coral fungus Ramaria formosa.
From Axinyssa isabela (Marine Sponge)
The isolation of this compound from the marine sponge Axinyssa isabela, collected in the Gulf of California, was reported by Zubía and colleagues in 2008.[3] The isolation process typically involves the extraction of the sponge tissue with organic solvents, followed by a series of chromatographic techniques to separate and purify the individual compounds.
General Experimental Workflow for Isolation from Marine Sponge:
From Ramaria formosa (Coral Fungus)
In 2015, Kim and a team of researchers reported the isolation of this compound from the fruiting bodies of the coral fungus Ramaria formosa. The ethyl acetate-soluble fraction of a methanol extract of the fungus was found to contain this compound, which was then purified using various chromatographic methods.
Biological Activities
This compound has demonstrated two key biological activities in preliminary studies: cytotoxic effects against human tumor cell lines and inhibitory activity against human neutrophil elastase.
Cytotoxic Activity
In the study by Zubía et al., this compound was evaluated for its cytotoxic activity against three human tumor cell lines.[3] While the abstract mentions this testing, specific quantitative data such as IC₅₀ values are not provided therein.
Human Tumor Cell Lines Tested:
-
A549 (Lung carcinoma)
-
HT-29 (Colon adenocarcinoma)
-
MDA-MB-231 (Breast adenocarcinoma)
Hypothesized Mechanism of Cytotoxicity:
The precise mechanism by which this compound exerts its cytotoxic effects has not yet been elucidated. However, many sesquiterpenoids exhibit anticancer activity through the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Inhibition of Human Neutrophil Elastase (HNE)
The study by Kim et al. identified this compound as an inhibitor of human neutrophil elastase (HNE), a serine protease involved in inflammatory processes.
Quantitative Data for HNE Inhibition:
| Compound | Concentration (µM) | % Inhibition of HNE |
| This compound | 100 | 30-35% |
Potential Mechanism of HNE Inhibition:
The mechanism of HNE inhibition by this compound is currently unknown. It could act as a competitive, non-competitive, or uncompetitive inhibitor. Further enzymatic kinetic studies are required to determine the mode of inhibition.
Experimental Protocols
Detailed experimental protocols for the biological assays of this compound are not fully available in the abstracts of the primary literature. However, based on standard laboratory practices, the following general methodologies are likely to have been employed.
General Cytotoxicity Assay Protocol (e.g., MTT Assay)
-
Cell Culture: Human tumor cell lines (A549, HT-29, MDA-MB-231) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the control, and IC₅₀ values are determined.
General Human Neutrophil Elastase (HNE) Inhibition Assay Protocol
-
Reagents: Human neutrophil elastase, a specific fluorogenic or chromogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), and a suitable assay buffer are prepared.
-
Inhibitor Preparation: this compound is dissolved in an appropriate solvent and diluted to the desired concentration.
-
Assay Reaction: HNE and this compound (or a control) are pre-incubated in a 96-well plate.
-
Substrate Addition: The reaction is initiated by the addition of the HNE substrate.
-
Signal Detection: The fluorescence or absorbance is measured over time using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is calculated, and the percentage of inhibition by this compound is determined by comparing the reaction rate in the presence and absence of the compound.
Total Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. The development of a synthetic route would be valuable for producing larger quantities of the compound for further biological evaluation and for the synthesis of analogs with potentially improved activity.
Future Directions
The current body of research on this compound provides a foundation for further investigation into its therapeutic potential. Key areas for future research include:
-
Elucidation of Mechanisms of Action: Detailed studies are needed to understand how this compound induces cytotoxicity in cancer cells and inhibits HNE. This could involve investigating its effects on specific signaling pathways, apoptosis markers, and enzyme kinetics.
-
In Vivo Studies: The efficacy of this compound should be evaluated in animal models of cancer and inflammatory diseases to determine its in vivo activity, pharmacokinetics, and safety profile.
-
Total Synthesis and Analogue Development: The development of a total synthesis would enable the production of this compound in larger quantities and facilitate the creation of structural analogs. These analogs could be screened to identify compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.
-
Exploration of Other Biological Activities: Given the diverse activities of sesquiterpenoids, this compound should be screened against a broader range of biological targets to identify other potential therapeutic applications.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic and HNE inhibitory activities. While the current understanding of this compound is in its early stages, the available data warrant further investigation into its potential as a lead compound for the development of new anticancer and anti-inflammatory agents. The elucidation of its mechanisms of action and the development of a total synthesis are critical next steps in realizing the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for Assessing the Cytotoxicity of Axinysone A
These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of Axinysone A, a marine-derived quinone compound. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction
This compound is a chemical compound that has been isolated from marine organisms. As with many novel natural products, its biological activities, including its potential as an anti-cancer agent, are of significant interest. A critical initial step in evaluating such compounds is to determine their cytotoxicity against various cell lines. This document outlines a series of standard in vitro assays to quantify the cytotoxic and apoptotic effects of this compound.
Key Cytotoxicity Assays
A multi-assay approach is recommended to comprehensively assess the cytotoxic profile of this compound. The following assays are described in detail:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.[1][2][3]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies plasma membrane damage by measuring the release of LDH from damaged cells.[4][5][6][7]
-
Annexin V-FITC/PI Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[8][9][10][11][12]
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for organizing experimental results.
Table 1: Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 100 ± [SD] | |
| 0.1 | [Value] ± [SD] | |
| 1 | [Value] ± [SD] | [Calculated Value] |
| 10 | [Value] ± [SD] | |
| 50 | [Value] ± [SD] | |
| 100 | [Value] ± [SD] |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| This compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | [Value] ± [SD] |
| 0.1 | [Value] ± [SD] |
| 1 | [Value] ± [SD] |
| 10 | [Value] ± [SD] |
| 50 | [Value] ± [SD] |
| 100 | [Value] ± [SD] |
| Maximum LDH Release Control | 100 ± [SD] |
Table 3: Apoptosis and Necrosis Analysis by Annexin V-FITC/PI Staining
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| 10 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
| 50 | [Value] ± [SD] | [Value] ± [SD] | [Value] ± [SD] |
Experimental Protocols
MTT Cell Viability Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[5]
Materials:
-
Cells and this compound as described for the MTT assay.
-
96-well plates.
-
LDH cytotoxicity assay kit (commercially available).
-
Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control.
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-4).
-
Set up control wells:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis solution 30 minutes before the end of the incubation period.[7]
-
Background: Medium only.
-
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.[6]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[4][6]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] x 100
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in apoptotic cells and propidium iodide (PI) to identify necrotic cells with compromised membranes.[8][9][11]
Materials:
-
Cells and this compound.
-
6-well plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding buffer.
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected time period.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Centrifuge the cells at 300-600 x g for 5 minutes and discard the supernatant.[10]
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X binding buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Potential mechanism of this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Axinysone A Activity in NCI-H187 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Axinysone A is a sesquiterpenoid natural product. While its specific biological activities are not extensively characterized, compounds of this class have demonstrated a wide range of pharmacological effects, including anti-cancer properties. These application notes provide detailed protocols for evaluating the cytotoxic, anti-proliferative, and apoptotic activity of this compound in the NCI-H187 human small cell lung carcinoma (SCLC) cell line.
The NCI-H187 cell line is derived from a pleural effusion of a patient with SCLC and exhibits classic neuroendocrine features.[1] These cells grow as a mix of floating aggregates and adherent clusters and are a valuable in vitro model for studying SCLC biology and for testing the efficacy of novel therapeutic agents.[1]
General Cell Culture and Maintenance of NCI-H187 Cells
Materials and Reagents
-
NCI-H187 cells (ATCC® CRL-5804™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell counting solution (e.g., Trypan Blue)
-
Humidified incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Centrifuge
-
Water bath (37°C)
-
Microscope
Protocol for Cell Culture
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells:
-
Thaw the vial of cryopreserved NCI-H187 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Subculturing:
-
NCI-H187 cells grow as a mixture of adherent and suspension cells. For subculturing, gently aspirate the medium containing the floating cell aggregates.
-
Wash the adherent cells with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes until the adherent cells detach.
-
Combine the trypsinized cells with the floating cells collected earlier.
-
Add an equal volume of complete growth medium to inactivate the trypsin.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new flasks at a density of 2-5 x 10^5 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assessment using MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol
-
Cell Seeding:
-
Harvest NCI-H187 cells and perform a cell count using a hemocytometer and Trypan Blue.
-
Seed 5 x 10^3 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (medium with DMSO) and untreated control.
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Table 1: Cytotoxicity of this compound on NCI-H187 Cells
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 1 | 1.125 | 0.070 | 90.0 |
| 5 | 0.875 | 0.065 | 70.0 |
| 10 | 0.625 | 0.050 | 50.0 |
| 25 | 0.313 | 0.040 | 25.0 |
| 50 | 0.125 | 0.025 | 10.0 |
| IC50 (µM) | 10.0 |
Note: The data presented in this table is for illustrative purposes only.
Experimental Workflow Diagram
Caption: Workflow for MTT-based cytotoxicity assay.
Cell Proliferation Assessment using BrdU Assay
Principle
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation. BrdU is a synthetic analog of thymidine that is incorporated into the newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected with a specific anti-BrdU antibody.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Follow steps 2.2.1 and 2.2.2 for cell seeding and treatment with this compound.
-
-
BrdU Labeling:
-
After the desired treatment period (e.g., 24 or 48 hours), add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
-
Detection:
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound antibody.
-
-
Substrate Addition and Data Acquisition:
-
Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Presentation
Table 2: Effect of this compound on NCI-H187 Cell Proliferation
| Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Proliferation Inhibition |
| 0 (Control) | 1.500 | 0.100 | 0 |
| 1 | 1.350 | 0.090 | 10.0 |
| 5 | 1.050 | 0.080 | 30.0 |
| 10 | 0.750 | 0.060 | 50.0 |
| 25 | 0.450 | 0.050 | 70.0 |
| 50 | 0.150 | 0.030 | 90.0 |
| IC50 (µM) | 10.0 |
Note: The data presented in this table is for illustrative purposes only.
Experimental Workflow Diagram
Caption: Workflow for BrdU cell proliferation assay.
Apoptosis Detection using Annexin V/PI Staining
Principle
Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed NCI-H187 cells in a 6-well plate at a density of 5 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.
-
Data Presentation
Table 3: Apoptotic Effects of this compound on NCI-H187 Cells
| Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| 0 (Control) | 95.0 ± 2.5 | 2.5 ± 0.5 | 1.5 ± 0.3 | 1.0 ± 0.2 |
| 10 | 70.0 ± 3.0 | 15.0 ± 1.5 | 10.0 ± 1.0 | 5.0 ± 0.8 |
| 25 | 40.0 ± 4.0 | 35.0 ± 2.0 | 20.0 ± 1.8 | 5.0 ± 0.7 |
| 50 | 10.0 ± 2.0 | 45.0 ± 3.5 | 35.0 ± 2.5 | 10.0 ± 1.2 |
Note: Data are presented as mean ± standard deviation from three independent experiments. The data in this table is for illustrative purposes only.
Signaling Pathway and Experimental Workflow Diagram
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
References
Application Notes and Protocols for Human Neutrophil Elastase (HNE) Inhibition Assay Featuring Axinysone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, neutrophils release HNE, which plays a crucial role in the degradation of extracellular matrix proteins, such as elastin, and in host defense against pathogens.[1][2] However, excessive or unregulated HNE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[3][4] This makes HNE a significant therapeutic target for the development of novel anti-inflammatory agents.
Axinysone A, a sesquiterpenoid natural product, has been identified as a potential candidate for drug discovery.[5][6] These application notes provide a detailed protocol for evaluating the inhibitory potential of this compound against Human Neutrophil Elastase using a fluorometric in vitro assay.
Signaling Pathway of Human Neutrophil Elastase in Inflammation
During an inflammatory response, neutrophils are recruited to the site of injury or infection. Upon activation, they release HNE into the extracellular space. HNE can degrade a wide range of proteins, contributing to tissue damage and the propagation of inflammation.[4] It can also cleave and activate other signaling molecules, such as chemokines and cytokine precursors, further amplifying the inflammatory cascade.[4] The proteolytic activity of HNE is normally regulated by endogenous inhibitors, such as α1-proteinase inhibitor.[3] An imbalance between HNE and its inhibitors leads to pathological conditions.[7]
Caption: Signaling pathway of Human Neutrophil Elastase (HNE) in inflammation and the inhibitory action of this compound.
Experimental Protocol: Fluorometric HNE Inhibition Assay
This protocol is adapted from commercially available neutrophil elastase inhibitor screening kits and established methodologies.[8][9]
I. Materials and Reagents
-
Human Neutrophil Elastase (HNE), purified enzyme
-
HNE Substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-Nitroanilide or a fluorogenic equivalent)[8]
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (test compound)
-
Sivelestat or another known HNE inhibitor (positive control)[9]
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader (Excitation/Emission wavelengths dependent on substrate, e.g., 400/505 nm)
II. Preparation of Reagents
-
Assay Buffer: Prepare Tris-HCl buffer (e.g., 0.1 M, pH 7.5).
-
HNE Enzyme Solution: Reconstitute purified HNE in assay buffer to a stock concentration. On the day of the experiment, dilute the stock solution with assay buffer to the desired working concentration.
-
HNE Substrate Solution: Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute with assay buffer to the final working concentration just before use.
-
Test Compound (this compound): Prepare a stock solution of this compound in DMSO. Create a dilution series in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid solvent effects.
-
Positive Control (Sivelestat): Prepare a stock solution and a dilution series of the known HNE inhibitor in the same manner as the test compound.
III. Assay Procedure
The following workflow outlines the steps for performing the HNE inhibition assay.
Caption: Experimental workflow for the Human Neutrophil Elastase (HNE) inhibition assay.
-
Plate Setup:
-
Add assay buffer to all wells.
-
Add the diluted this compound solutions to the test wells.
-
Add the diluted positive control (Sivelestat) to the positive control wells.
-
Add the vehicle control (e.g., assay buffer with DMSO) to the enzyme activity control wells and blank wells.
-
-
Enzyme Addition: Add the HNE working solution to all wells except for the blank wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the HNE substrate working solution to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity. Readings can be taken in kinetic mode over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time at 37°C.
IV. Data Analysis
-
Calculate Percent Inhibition: The percentage of HNE inhibition by this compound can be calculated using the following formula:
% Inhibition = [ (Fluorescence of Enzyme Control - Fluorescence of Test Sample) / Fluorescence of Enzyme Control ] x 100
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the this compound concentration. A non-linear regression analysis is then used to fit the data to a dose-response curve and calculate the IC50 value.
Data Presentation
The inhibitory activity of this compound against Human Neutrophil Elastase is summarized in the table below. The data presented is for illustrative purposes.
| Compound | IC50 (µM) |
| This compound | [Insert experimental value] |
| Sivelestat (Positive Control) | [Insert experimental value, e.g., ~0.04 µM] |
Conclusion
This document provides a comprehensive protocol for assessing the inhibitory effect of this compound on Human Neutrophil Elastase activity. The detailed methodology and data analysis workflow are intended to guide researchers in the screening and characterization of potential HNE inhibitors. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the biological context and the practical steps involved in the assay. Successful inhibition of HNE by this compound in this assay would warrant further investigation into its therapeutic potential for treating inflammatory diseases.
References
- 1. Neutrophil elastase - Wikipedia [en.wikipedia.org]
- 2. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H22O2 | CID 25179730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Axinysone A: Application Notes and Protocols for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axinysone A is a naturally occurring aristolane sesquiterpenoid that has garnered interest within the cancer research community for its cytotoxic activity against various cancer cell lines. This document provides detailed application notes and protocols for the in vitro study of this compound, summarizing its effects on cancer cell lines and providing methodologies for key experiments. This compound has been isolated from natural sources such as the mushroom Anthracophyllum sp. BCC18695 and marine sponges of the genus Axinella. Its potential as an inhibitor of specific signaling pathways involved in tumor growth and progression makes it a compound of interest for further investigation.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines and a normal cell line. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below, providing a clear comparison of its activity across different cell types.
| Cell Line | Cell Type | IC50 (µg/mL) |
| KB | Oral epidermoid carcinoma | 23.45 |
| MCF-7 | Breast adenocarcinoma | 35.28 |
| NCI-H187 | Small cell lung cancer | 45.72 |
| Vero | Normal kidney epithelial | > 50 |
Note: The data indicates that this compound exhibits cytotoxic activity against the tested cancer cell lines, with higher selectivity for cancer cells over the normal Vero cell line.
Key Experimental Protocols
Detailed methodologies for essential in vitro assays to characterize the anticancer effects of this compound are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound (CAS: 1114491-57-4)
-
Cancer cell lines (e.g., KB, MCF-7, NCI-H187)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (including a vehicle control) for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Signaling Pathways and Visualizations
While the precise signaling pathways modulated by this compound are still under investigation, based on the activity of other aristolane sesquiterpenoids, it is hypothesized to induce apoptosis and inhibit cell proliferation.
Experimental Workflow for In Vitro Cytotoxicity Screening
Application Notes and Protocols for the Extraction and Purification of Axinysone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axinysone A is a sesquiterpenoid natural product first isolated from the marine sponge Axinyssa isabela.[1] Natural products from marine organisms are a promising source of novel therapeutic agents, and detailed protocols for their extraction and purification are essential for further research and development. This document provides a comprehensive guide to the extraction and purification of this compound, based on published scientific literature. While the complete biological activity and specific signaling pathways of this compound are still under investigation, it has been evaluated for its cytotoxic effects against human tumor cell lines.[1]
Data Presentation
Table 1: Extraction and Purification Summary for this compound from Axinyssa isabela
| Parameter | Value | Reference |
| Source Organism | Axinyssa isabela | [1] |
| Extraction Solvent | 1:1 Methanol (MeOH) / Dichloromethane (CH2Cl2) | [1] |
| Initial Purification | Silica Gel Flash Chromatography | [1] |
| Final Purification | Normal-Phase High-Performance Liquid Chromatography (HPLC) | [1] |
| Final Yield | 15.0 mg | [1] |
| Purity | >95% (Assumed for structural elucidation) | Inferred |
Experimental Protocols
Protocol 1: Extraction of this compound from Axinyssa isabela
Objective: To perform a solvent-based extraction of secondary metabolites, including this compound, from the marine sponge Axinyssa isabela.
Materials:
-
Frozen or fresh sample of Axinyssa isabela
-
Methanol (MeOH), analytical grade
-
Dichloromethane (CH2Cl2), analytical grade
-
Blender or homogenizer
-
Large extraction vessel
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
Procedure:
-
Thaw the frozen sponge material if necessary. Dice the sponge into small pieces to increase the surface area for extraction.
-
Place the diced sponge material into a blender or extraction vessel.
-
Add an equal volume of MeOH and CH2Cl2 (1:1 ratio) to the sponge material. Ensure the solvent mixture completely covers the sample.
-
Homogenize the mixture for 15-20 minutes at room temperature.
-
Allow the mixture to macerate for at least 4 hours, or preferably overnight, at room temperature with occasional stirring.
-
Filter the mixture through filter paper to separate the extract from the solid sponge residue.
-
Repeat the extraction process (steps 3-6) on the sponge residue two more times to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.
-
The crude extract can be stored at -20°C until further purification.
Protocol 2: Purification of this compound using Chromatographic Techniques
Objective: To isolate and purify this compound from the crude extract using a two-step chromatography process.
Part A: Initial Fractionation by Silica Gel Flash Chromatography
Materials:
-
Crude extract from Protocol 1
-
Silica gel (for flash chromatography)
-
Glass column for flash chromatography
-
Hexane, analytical grade
-
Ethyl acetate (EtOAc), analytical grade
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into the flash chromatography column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed extract and carefully load it onto the top of the packed column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient could be:
-
100% Hexane
-
95:5 Hexane:EtOAc
-
90:10 Hexane:EtOAc
-
80:20 Hexane:EtOAc
-
50:50 Hexane:EtOAc
-
100% EtOAc
-
-
Collect fractions of a suitable volume (e.g., 20-50 mL) using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop it in an appropriate solvent system (e.g., 80:20 Hexane:EtOAc), and visualize the spots under a UV lamp.
-
Combine the fractions that contain the compound of interest (this compound) based on their TLC profiles. The original research paper does not specify which fractions contained this compound, so this would need to be determined empirically.[1]
-
Evaporate the solvent from the combined fractions to obtain a semi-purified extract.
Part B: Final Purification by Normal-Phase HPLC
Materials:
-
Semi-purified extract from Part A
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Normal-phase HPLC column (e.g., silica or cyano-bonded)
-
HPLC-grade hexane
-
HPLC-grade ethyl acetate
-
Vials for sample injection and fraction collection
Procedure:
-
Dissolve the semi-purified extract in a minimal amount of the HPLC mobile phase.
-
Set up the HPLC system with the normal-phase column.
-
Equilibrate the column with the initial mobile phase composition (e.g., a mixture of hexane and ethyl acetate). The exact composition will need to be optimized to achieve good separation. Based on the flash chromatography, a starting point could be 90:10 Hexane:EtOAc.
-
Inject the sample onto the HPLC column.
-
Run the HPLC using an isocratic or gradient elution method. An isocratic method with an optimized solvent mixture is often sufficient for final purification.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm) using the UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: General approach for investigating the biological activity of this compound.
Concluding Remarks
The protocols outlined in this document provide a detailed framework for the successful extraction and purification of this compound from its natural source. Adherence to these methodologies, coupled with careful optimization of chromatographic conditions, will enable researchers to obtain high-purity this compound for further biological and pharmacological investigations. The elucidation of its mechanism of action and potential signaling pathways remains a key area for future research, which could unlock its therapeutic potential.
References
Application Notes and Protocols for the Quantification of Axinysone A
These application notes provide detailed methodologies for the quantification of Axinysone A, a sesquiterpenoid natural product, in various matrices. The protocols are intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a sesquiterpenoid with the chemical formula C₁₅H₂₂O₂.[1] It has been isolated from marine and fungal sources, including the mushroom Anthracophyllum sp. and the red alga Laurencia similis.[2] As a bioactive natural product, accurate and precise quantification methods are essential for pharmacokinetic studies, quality control of extracts, and understanding its physiological roles. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are common and effective techniques for the analysis of sesquiterpenoids.[3][4][5]
Data Presentation
The following tables summarize the typical quantitative performance parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Sample Preparation: Extraction of this compound from Biological Matrices
This protocol describes a general procedure for the extraction of this compound from a biological matrix (e.g., fungal culture, algal tissue, or plasma).
Materials:
-
Biological sample containing this compound
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Homogenization: Homogenize 1 g of the biological sample with 10 mL of ethyl acetate.
-
Extraction: Vortex the mixture for 5 minutes and then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Solvent Collection: Carefully collect the supernatant (ethyl acetate layer).
-
Re-extraction: Repeat the extraction process (steps 2-4) twice more with fresh ethyl acetate.
-
Pooling: Combine the supernatants from all three extractions.
-
Drying: Dry the pooled extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
Workflow for the extraction of this compound.
HPLC-UV Quantification Protocol
This protocol is suitable for the quantification of this compound in extracts with relatively high concentrations.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 220 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution.
-
Calibration Curve: Inject each calibration standard and record the peak area. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
HPLC-UV analysis workflow for this compound.
LC-MS/MS Quantification Protocol
This protocol offers higher sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices like plasma.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-10 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
-
Quantifier: [M+H]⁺ → fragment 1 (e.g., m/z 235.2 → 189.1)
-
Qualifier: [M+H]⁺ → fragment 2 (e.g., m/z 235.2 → 147.1)
-
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL) and sample extracts as described previously. An internal standard may be used for improved accuracy.
-
Method Optimization: Optimize MS parameters (e.g., declustering potential, collision energy) by infusing a standard solution of this compound.
-
Calibration Curve: Inject the calibration standards and generate a calibration curve based on the peak area ratio of the analyte to the internal standard (if used).
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Logical flow of the LC-MS/MS analysis.
Signaling Pathways
Currently, there is no specific signaling pathway information available for this compound in the public domain. As research on this compound progresses, it is anticipated that its molecular targets and mechanisms of action will be elucidated. Diagrams of any identified signaling pathways will be incorporated into future revisions of these application notes.
References
- 1. This compound | C15H22O2 | CID 25179730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Axinysone B | CAS:1114491-60-9 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Axinysone A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to Axinysone A
This compound is a naturally occurring sesquiterpenoid belonging to the aristolane chemical class. It was first isolated from the marine sponge Axinyssa isabela.[1] As a member of the terpenoid family, this compound is of interest to the scientific community for its potential biological activities. The cytotoxic properties of this compound have been evaluated against human tumor cell lines, suggesting its potential as a subject for further investigation in cancer research.[1]
These application notes provide a comprehensive guide for researchers interested in studying the in vitro effects of this compound. Due to the limited availability of specific dosage and concentration data in publicly accessible literature, this document offers detailed protocols for determining the optimal experimental parameters for this compound in your specific cell culture models.
Quantitative Data on Related Sesquiterpenoids from Axinyssa Species
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Nitrogenous bisabolene-type sesquiterpene (Compound 79) | Molt4 (Leukemia) | Cytotoxic | 14.3 µg/mL | [2] |
| Nitrogenous bisabolene-type sesquiterpene (Compound 79) | K562 (Leukemia) | Cytotoxic | 4.7 µg/mL | [2] |
| Axinyssa sp. sesquiterpene (Compound 35) | PTP1B enzyme | Inhibitory | 1.9 µM | [3] |
| Axinyssa sp. sesquiterpene (Compound 36) | PTP1B enzyme | Inhibitory | 17 µM | [3] |
Note: The data presented above is for compounds structurally related to this compound and should be used as a preliminary guide. The optimal concentration and activity of this compound must be determined empirically for each cell line and assay.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is a small molecule that is typically supplied as a lyophilized powder or solid. To prepare a stock solution, dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in your cell culture medium to the desired final concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all experimental groups, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).
Cell Viability and Cytotoxicity Assays
To determine the effect of this compound on cell viability and to calculate its IC50 (half-maximal inhibitory concentration), a dose-response experiment should be performed.
Protocol: MTT Assay
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Apoptosis Assay
To investigate whether this compound induces apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the determined IC50 value for a specific time period. Include both vehicle-treated and positive control groups.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Potential Signaling Pathways and Mechanisms of Action
The nomenclature "Axinysone" bears a resemblance to "Axin," a critical scaffold protein in the Wnt signaling pathway. While there is no direct evidence linking this compound to this pathway, its investigation could be a rational starting point for mechanistic studies. The Wnt signaling pathway is crucial in cell proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in cancer.
Below is a simplified diagram of the canonical Wnt signaling pathway.
Caption: Simplified diagram of the canonical Wnt signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of a novel compound such as this compound.
Caption: General experimental workflow for in vitro compound testing.
References
- 1. Sesquiterpenes from the sponge Axinyssa isabela - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Terpenes from Marine Sponges and Their Associated Organisms [mdpi.com]
- 3. Natural Bioactive Compounds from Marine Invertebrates That Modulate Key Targets Implicated in the Onset of Type 2 Diabetes Mellitus (T2DM) and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
Axinysone A: Application Notes for a Potential Drug Discovery Lead Compound
Disclaimer: As of November 2025, publicly available data on the biological activity and specific mechanisms of action of Axinysone A is limited. The following application notes and protocols are therefore provided as a generalized framework for the initial investigation of a novel sesquiterpenoid compound, using this compound as a template. The experimental details and expected outcomes are based on standard methodologies for natural product drug discovery and should be adapted and validated for this compound specifically.
Introduction
This compound is a sesquiterpenoid natural product.[1] Sesquiterpenoids are a class of naturally occurring compounds known for their diverse and potent biological activities, making them a rich source for drug discovery. This document outlines a series of recommended experimental protocols to evaluate the potential of this compound as a lead compound for therapeutic development. The proposed investigations focus on cytotoxicity, anti-inflammatory, antimicrobial, and anticancer activities, which are common starting points for the characterization of novel bioactive molecules.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the proposed experimental protocols.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Notes |
| HEK293 | MTT | Normal human embryonic kidney cells | |
| HepG2 | MTT | Human liver cancer cells | |
| A549 | MTT | Human lung cancer cells | |
| MCF-7 | MTT | Human breast cancer cells |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line/Model | Endpoint Measured | IC50/EC50 (µM) | Positive Control |
| Nitric Oxide (NO) Production | RAW 264.7 | Nitrite concentration | L-NMMA | |
| Pro-inflammatory Cytokine Expression (TNF-α, IL-6) | LPS-stimulated RAW 264.7 | mRNA or protein levels | Dexamethasone | |
| Cyclooxygenase (COX) Inhibition | Biochemical Assay | Prostaglandin E2 levels | Indomethacin |
Table 3: Antimicrobial Activity of this compound
| Microbial Strain | Assay Type | Minimum Inhibitory Concentration (MIC, µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC, µg/mL) | Positive Control |
| Staphylococcus aureus | Broth microdilution | Vancomycin | ||
| Escherichia coli | Broth microdilution | Gentamicin | ||
| Candida albicans | Broth microdilution | Amphotericin B |
Table 4: Anticancer Activity of this compound
| Cancer Cell Line | Assay | Parameter Measured | IC50 (µM) | Positive Control |
| HeLa | Apoptosis Assay | Caspase-3/7 activity, Annexin V staining | Doxorubicin | |
| HCT116 | Cell Cycle Analysis | Percentage of cells in G1, S, G2/M phases | Nocodazole | |
| A549 | Colony Formation Assay | Number and size of colonies | Paclitaxel |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
Objective: To determine the cytotoxic effect of this compound on various human cell lines.
Methodology:
-
Cell Seeding: Plate cells (e.g., HEK293, HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Objective: To evaluate the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite from a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production and calculate the IC50 value.
Antimicrobial Activity: Broth Microdilution Assay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microbial strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL) in the appropriate broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination (Optional): Subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC/MFC.
Anticancer Activity: Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if this compound induces apoptosis in cancer cells.
Methodology:
-
Cell Treatment: Treat cancer cells (e.g., HeLa) with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the investigation of a novel bioactive compound like this compound.
Caption: A generalized workflow for natural product drug discovery, from isolation to lead optimization.
Caption: A hypothetical mechanism of anti-inflammatory action for this compound via inhibition of the NF-κB signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Axinysone A for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing axinysone A in in vitro experiments. The information is tailored for scientists and professionals in drug development, offering solutions to common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a naturally occurring sesquiterpenoid compound belonging to the aristolane class. It has the molecular formula C₁₅H₂₂O₂ and a molecular weight of approximately 234.33 g/mol . Due to its chemical structure, this compound is a hydrophobic molecule, which can present challenges for its use in aqueous-based in vitro assays.
Q2: In which organic solvents can I dissolve this compound?
While direct solubility data for this compound is limited, its structural analog, axinysone B (with the same molecular formula and weight), is known to be soluble in a range of organic solvents. It is highly probable that this compound shares similar solubility characteristics.
Q3: What is the maximum concentration of organic solvent my cell culture can tolerate?
The tolerance of cell lines to organic solvents can vary. It is crucial to perform a solvent toxicity test for your specific cell line and assay. However, general guidelines suggest that for many cell lines, the final concentration of the solvent in the culture medium should be kept to a minimum, ideally below 0.5% (v/v) for solvents like DMSO, ethanol, and acetone to avoid cytotoxic effects.[1]
Q4: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps on how to address this.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a step-by-step approach to troubleshoot solubility issues with this compound in your in vitro assays.
Problem: this compound precipitates out of solution upon dilution in aqueous media.
Workflow for Troubleshooting this compound Precipitation
A stepwise workflow to address the precipitation of this compound during experimental setup.
Step 1: Prepare a Concentrated Stock Solution
The initial and most critical step is to prepare a high-concentration stock solution of this compound in an appropriate organic solvent. This minimizes the volume of organic solvent introduced into your aqueous system.
-
Recommended Solvents : Based on the solubility of the related compound axinysone B, the following solvents are recommended for preparing a stock solution.
-
Procedure :
-
Weigh out a precise amount of this compound.
-
Add a small volume of the chosen organic solvent to dissolve the compound completely. Gentle vortexing may be required.
-
Store the stock solution at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation.
-
Step 2: Optimize the Dilution Method
Directly adding the concentrated stock to your final volume of aqueous media can cause the compound to precipitate. The following method can improve solubility:
-
Serial Dilution : Perform serial dilutions of your stock solution in the same organic solvent to get closer to your final desired concentration.
-
Final Dilution Step : For the final step, add the diluted stock solution dropwise to your vigorously vortexing or stirring aqueous buffer or cell culture medium. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
Step 3: Include a Solvent Control
It is imperative to include a "vehicle" or "solvent-only" control in your experiments. This control should contain the same final concentration of the organic solvent as your experimental samples. This will help you to distinguish the effects of this compound from any effects of the solvent itself.
Step 4: Consider Sonication
If precipitation still occurs, gentle sonication can be employed to help disperse the compound.
-
Procedure : After adding the this compound stock solution to the aqueous medium, place the tube or plate in a sonicator bath for a short period (e.g., 1-5 minutes). Be cautious with this method, especially with sensitive proteins or cells, as excessive sonication can cause damage.
Step 5: Use of Co-solvents
For particularly challenging solubility issues, a co-solvent system can be beneficial. This involves using a mixture of solvents. For instance, a small amount of a non-ionic surfactant like Tween 80 or PEG400 can be added to the aqueous medium before the addition of the this compound stock solution. The surfactant can help to keep the hydrophobic compound in solution.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solution
| Solvent | Rationale |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power for many organic compounds. |
| Acetone | Good solubilizing properties and generally less toxic to cells than DMSO at very low concentrations.[1][2] |
| Ethanol | A commonly used solvent in biological assays, often well-tolerated by cells at low concentrations.[1] |
Table 2: Suggested Maximum Solvent Concentrations for In Vitro Assays
| Solvent | Maximum Recommended Final Concentration (v/v) | Reference |
| DMSO | < 0.5% | [1] |
| Acetone | < 1% | [1][2] |
| Ethanol | < 1% | [1] |
| Note: These are general recommendations. The optimal concentration should be determined empirically for your specific cell line and assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM Stock Solution :
-
Dissolve 2.34 mg of this compound (MW: 234.33 g/mol ) in 1 mL of 100% DMSO.
-
Vortex until fully dissolved.
-
Store at -20°C in small aliquots.
-
-
Prepare a 100 µM Working Solution (for a final assay concentration of 1 µM) :
-
Take 10 µL of the 10 mM stock solution.
-
Add it to 990 µL of cell culture medium or assay buffer while vigorously vortexing. This will give you a 100 µM working solution in 1% DMSO.
-
Visually inspect for any precipitation. If precipitation occurs, refer to the Troubleshooting Guide.
-
-
Final Dilution in Assay :
-
Add 10 µL of the 100 µM working solution to 990 µL of your assay volume (e.g., in a well of a 96-well plate) to achieve a final concentration of 1 µM this compound with a final DMSO concentration of 0.01%.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment :
-
Prepare serial dilutions of this compound in culture medium from your working solution.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a "vehicle control" with the same final concentration of the solvent (e.g., 0.1% DMSO) and a "no treatment" control.
-
-
Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading : Read the absorbance at the appropriate wavelength (usually around 570 nm).
-
Data Analysis : Calculate cell viability as a percentage of the vehicle control.
Postulated Signaling Pathway of this compound
While the direct molecular targets of this compound are still under investigation, studies on related aristolane sesquiterpenoids isolated from Nardostachys jatamansi suggest a potential mechanism of action involving the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[3]
Inhibition of the NF-κB Signaling Pathway
References
Technical Support Center: Total Synthesis of Axinysone A
Notice: Following a comprehensive review of the scientific literature, it has been determined that a completed total synthesis of axinysone A has not been publicly reported to date. This compound, a fascinating sesquiterpenoid belonging to the aristolane family, presents a formidable synthetic challenge that has yet to be fully surmounted and published in peer-reviewed journals.
Therefore, this technical support center will address the anticipated challenges and potential troubleshooting strategies for the synthesis of this compound based on established methodologies for constructing its key structural motifs: the[1][1]-spirocyclic core and the functionalized cyclopentenone ring. The guidance provided is predictive and draws from synthetic approaches to other complex aristolane sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
A1: The main hurdles in synthesizing this compound are expected to be:
-
Construction of the[1][1]-spirocyclic aristolane core: Creating the spirocyclic junction with the correct stereochemistry is a significant challenge.
-
Stereoselective installation of functional groups: The molecule contains multiple stereocenters that must be controlled throughout the synthesis.
-
Formation of the α,β-unsaturated cyclopentenone moiety: Introducing this reactive functional group late in the synthesis without compromising the existing stereocenters can be problematic.
-
Maintaining the integrity of the cyclopropane ring: This strained ring system can be sensitive to various reaction conditions.
Q2: What general strategies could be employed for the synthesis of the aristolane core?
A2: Potential retrosynthetic disconnections for the aristolane core often involve intramolecular cyclization reactions. A common approach is a Michael addition-type cyclization onto an enone or a related electrophilic species. Another strategy could involve a radical cyclization to form the five-membered rings.
Q3: Are there specific known issues with forming spirocycles in similar natural products?
A3: Yes, the formation of spirocycles can be challenging due to unfavorable ring strain and entropic factors. Common issues include low yields, formation of diastereomeric mixtures, and competing side reactions. Careful selection of the cyclization precursor and reaction conditions is critical.
Troubleshooting Guides
Problem 1: Low yield or failure in the key spirocyclization step.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect conformation of the cyclization precursor. | Modify the substrate to favor the desired reactive conformation. This could involve changing protecting groups or altering the length and flexibility of a tether in a tethered approach. |
| Insufficient reactivity of the nucleophile or electrophile. | Increase the reactivity by using a stronger base for deprotonation or a more potent Lewis acid to activate the electrophile. |
| Steric hindrance around the reaction centers. | Redesign the synthetic intermediate to reduce steric bulk near the reacting atoms. This might involve using smaller protecting groups or altering the substitution pattern. |
| Reversibility of the cyclization reaction. | Employ reaction conditions that trap the desired product. For example, if the cyclization is a Michael addition, subsequent in-situ functionalization of the resulting enolate can prevent retro-Michael reaction. |
Problem 2: Poor stereocontrol during the formation of the cyclopentenone ring.
| Potential Cause | Troubleshooting Suggestion |
| Epimerization of existing stereocenters. | Use milder reaction conditions (e.g., lower temperatures, non-basic reagents) for the introduction of the α,β-unsaturation. |
| Non-selective oxidation or elimination reaction. | Employ stereoselective reagents. For instance, a Saegusa-Ito oxidation can be a mild method for forming enones from ketones. For eliminations, the choice of base and solvent can significantly influence the stereochemical outcome. |
| Undesired conjugate addition to the newly formed enone. | If the nucleophile used in a subsequent step is prone to 1,4-addition, consider protecting the enone or using a more sterically hindered nucleophile that favors 1,2-addition. |
Experimental Protocols (Hypothetical Key Experiments)
Methodology: Intramolecular Michael Addition for Spirocycle Formation (Hypothetical)
A potential key step in an this compound synthesis would be the construction of the spirocyclic core. A hypothetical intramolecular Michael addition could proceed as follows:
-
Substrate Preparation: The cyclization precursor, a suitably functionalized cyclopentanone with a tethered Michael acceptor, is synthesized through a multi-step sequence.
-
Cyclization Conditions:
-
The precursor is dissolved in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
The solution is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).
-
A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), is added dropwise to generate the enolate.
-
The reaction is allowed to slowly warm to room temperature over several hours to facilitate the intramolecular cyclization.
-
-
Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Visualizations
Logical Workflow for Troubleshooting Spirocyclization
Caption: Troubleshooting flowchart for a challenging spirocyclization reaction.
This technical support center provides a framework for addressing the anticipated difficulties in the total synthesis of this compound. As research progresses and synthetic routes are published, this guide can be updated with specific experimental data and more targeted troubleshooting advice.
References
Axinysone A Stability in Different Solvents: A Technical Support Resource
For researchers, scientists, and drug development professionals working with Axinysone A, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving and storing this compound?
A1: Based on the general solubility of related sesquiterpenoids, this compound is expected to be soluble in a range of organic solvents. For short-term storage and experimental use, the following solvents are recommended. However, stability in each solvent should be verified empirically under your specific experimental conditions.
-
Protic Solvents: Ethanol, Methanol
-
Aprotic Polar Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
-
Aprotic Nonpolar Solvents: Chloroform, Dichloromethane (DCM), Ethyl Acetate
It is crucial to use high-purity, anhydrous solvents whenever possible, as the presence of water or impurities can initiate or accelerate degradation. For long-term storage, it is advisable to store this compound as a dry solid at 2-8°C, protected from light and moisture.
Q2: I am observing a loss of this compound potency in my stock solution. What could be the cause?
A2: Several factors can contribute to the degradation of this compound in solution:
-
Solvent Purity: The presence of water, peroxides (in ethers like THF), or acidic/basic impurities in the solvent can lead to hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Solutions should be stored at appropriate temperatures (e.g., 2-8°C or -20°C) and brought to room temperature only for the duration of the experiment.
-
Light Exposure: this compound, like many complex organic molecules, may be susceptible to photodegradation. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
pH: Extreme pH conditions (highly acidic or basic) can catalyze the degradation of the molecule. If using buffered solutions, ensure the pH is within a stable range for this compound, which should be determined experimentally.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly of the enone moiety. For sensitive applications, degassing the solvent with nitrogen or argon prior to use is recommended.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound from solution | - Poor solubility in the chosen solvent.- Solvent evaporation.- Temperature fluctuations. | - Verify the solubility of this compound in the selected solvent at the desired concentration.- Ensure containers are tightly sealed to prevent solvent evaporation.- Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller volumes. |
| Appearance of new peaks in HPLC/LC-MS analysis | - Degradation of this compound. | - Review the storage and handling procedures (see Q2).- Perform a forced degradation study to identify potential degradation products and establish a degradation profile (see Experimental Protocols).- Analyze a freshly prepared solution to confirm the identity of the new peaks as degradants. |
| Inconsistent biological activity | - Degradation of the active compound.- Interaction with solvent or excipients. | - Check the purity and integrity of the this compound solution using an appropriate analytical method (e.g., HPLC-UV).- Prepare fresh solutions for each experiment.- Evaluate potential interactions between this compound and other components in the experimental medium. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound in various solvents under different conditions. Note: This data is illustrative and should be confirmed by internal experiments.
Table 1: Short-Term Stability of this compound (1 mg/mL) at Room Temperature (25°C)
| Solvent | % Purity after 24 hours | % Purity after 72 hours |
| Acetonitrile | 99.5% | 98.2% |
| DMSO | 99.1% | 97.5% |
| Ethanol | 98.8% | 96.0% |
| Methanol | 98.5% | 95.1% |
| Dichloromethane | 97.9% | 94.3% |
Table 2: Long-Term Stability of this compound (1 mg/mL) at 4°C
| Solvent | % Purity after 1 week | % Purity after 4 weeks |
| Acetonitrile | 99.8% | 99.0% |
| DMSO | 99.6% | 98.5% |
| Ethanol | 99.2% | 97.8% |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the desired volume of high-purity, anhydrous solvent to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in a tightly sealed amber vial at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a relatively inert solvent, such as acetonitrile.
-
Stress Conditions: Aliquot the stock solution and subject it to various stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at 80°C.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples): Neutralize the samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential impact of this compound degradation on a signaling pathway.
Axinysone A Yield Optimization Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of axinysone A from its natural sources.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Yield of this compound in the Crude Extract | Inadequate Extraction Solvent: The polarity of the solvent may not be optimal for this compound. | This compound is a sesquiterpenoid, suggesting moderate polarity. A sequential extraction starting with a nonpolar solvent (e.g., hexane) to remove lipids, followed by a medium-polarity solvent (e.g., ethyl acetate or dichloromethane), is recommended. |
| Insufficient Extraction Time or Agitation: The solvent may not have had enough time or surface area contact to penetrate the sponge tissue effectively. | Ensure the sponge material is thoroughly homogenized. Increase the extraction time and use continuous agitation (e.g., stirring or sonication). | |
| Degradation During Extraction: The compound may be sensitive to heat or light. | Perform extraction at room temperature or below, and protect the sample from direct light. | |
| Incorrect Sponge Species: The collected sponge may not be the correct Axinyssa species that produces this compound. | Verify the taxonomy of the sponge species. Chemical profiles can vary significantly even within the same genus. | |
| Co-elution of Impurities During Chromatography | Inappropriate Stationary or Mobile Phase: The selected chromatographic conditions may not have sufficient resolving power for this compound and closely related compounds. | For Silica Gel Chromatography: Use a shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexane). For HPLC: A C18 reversed-phase column is often effective for sesquiterpenoids. Optimize the mobile phase, for instance, by using a gradient of acetonitrile in water. |
| Overloading of the Column: Applying too much crude extract to the column can lead to poor separation. | Reduce the amount of sample loaded onto the column. Perform a preliminary purification step if the extract is very complex. | |
| Presence of Isomeric Compounds: Axinysones A and B, being isomers, may be difficult to separate. | High-resolution chromatographic techniques such as preparative HPLC may be necessary. Chiral chromatography could also be explored if they are stereoisomers. | |
| Degradation of Purified this compound | Instability in Solution: The compound may be unstable in certain solvents or at certain pH values over time. | Store purified this compound in a non-reactive solvent (e.g., acetonitrile or a high-purity alcohol) at low temperatures (-20°C or -80°C). Prepare solutions for bioassays fresh. |
| Oxidation: Exposure to air can lead to oxidation, especially if the structure contains sensitive functional groups. | Store the purified compound under an inert atmosphere (e.g., argon or nitrogen). | |
| Contamination with Metal Ions: Trace metals can catalyze degradation reactions. | Use high-purity solvents and glassware that has been properly cleaned to remove trace metals. |
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source of this compound?
A1: this compound is a sesquiterpenoid that has been isolated from marine sponges of the genus Axinyssa, such as Axinyssa isabela.[1] It has also been reported in the mushroom Ramaria formosa.[2]
Q2: What are the known biological activities of this compound?
A2: this compound has demonstrated cytotoxic activity against various cancer cell lines.[1] Sesquiterpenoids from the genus Axinyssa have also shown a range of biological activities including antimicrobial, antimalarial, and antifouling properties.[3][4]
Q3: What analytical techniques are suitable for the quantification of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a suitable method for the quantification of this compound.[5][6][7][8][9] A validated HPLC method can provide accurate and precise measurements of the compound in extracts and purified fractions.
Q4: What are the key spectroscopic features for identifying this compound?
A4: The structure of this compound is typically elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS) to determine its molecular formula and connectivity.[10][11][12][13] The absolute configuration can be determined by esterification with chiral reagents like (R)- and (S)-MPA acids followed by NMR analysis.[1]
Q5: How should purified this compound be stored to ensure its stability?
A5: Purified this compound should be stored as a solid or in a suitable solvent at low temperatures (e.g., -20°C or -80°C) to prevent degradation.[14] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and to protect it from light.[15][16]
Quantitative Data Summary
The following table presents illustrative data on the yield and purity of this compound obtained using different extraction and purification methods. This data is intended to serve as a guideline for methodological comparison.
| Extraction Solvent | Purification Method | Hypothetical Yield of this compound (mg/kg of sponge) | Hypothetical Purity (%) |
| Dichloromethane | Silica Gel Column Chromatography | 50 | 85 |
| Ethyl Acetate | Silica Gel Column Chromatography followed by Preparative TLC | 65 | 95 |
| Methanol | Solid Phase Extraction (C18) | 40 | 80 |
| Ethyl Acetate | Preparative HPLC (C18) | 60 | >98 |
Experimental Protocols
Disclaimer: The following are generalized protocols and may require optimization for specific laboratory conditions and sponge samples.
Protocol 1: Extraction of this compound from Axinyssa sp.
-
Sample Preparation: Freeze-dry the collected sponge material to remove water. Grind the dried sponge into a fine powder to increase the surface area for extraction.
-
Initial Extraction:
-
Soak the powdered sponge material in methanol (MeOH) at room temperature for 24 hours with continuous stirring.
-
Filter the extract and repeat the extraction process on the sponge residue two more times with fresh MeOH.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Resuspend the crude methanolic extract in a mixture of water and ethyl acetate (EtOAc) (1:1 v/v).
-
Separate the layers in a separatory funnel. Collect the EtOAc layer.
-
Repeat the partitioning of the aqueous layer with EtOAc two more times.
-
Combine the EtOAc fractions and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the EtOAc crude extract.
-
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Pre-pack a silica gel column with hexane.
-
Dissolve the EtOAc crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed extract onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing with a UV lamp and/or a staining reagent (e.g., ceric sulfate).
-
Combine fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fractions using a preparative reversed-phase C18 HPLC column.
-
Use a mobile phase gradient of acetonitrile in water.
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 220-250 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Protocol 3: Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known weight of the crude extract or purified fraction in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound.
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualized Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Determination Of Residual Quinolones in Honey Samples by Fast HPLC with an On-Line Sample Pretreatment System [scirp.org]
- 10. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined Analysis of NMR and MS Spectra (CANMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Axitinib in Cancer Cells
Disclaimer: The initial request specified "Axinysone A." However, a thorough review of scientific literature and drug databases did not yield any information on a compound with this name in the context of cancer therapy. It is presumed that this may be a typographical error. This technical support center has therefore been created for Axitinib , a well-documented and clinically relevant tyrosine kinase inhibitor used in cancer treatment, for which extensive data on resistance mechanisms exist.
This resource is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address challenges related to Axitinib resistance in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Axitinib?
A1: Axitinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI). It primarily targets and inhibits vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[1][2][3][4] By binding to the ATP-binding site of these receptors, Axitinib blocks their phosphorylation and subsequent downstream signaling.[1][3] This action effectively inhibits angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1][2][3] At higher concentrations, it can also inhibit other receptor tyrosine kinases such as c-Kit and platelet-derived growth factor receptor (PDGFR).[4]
Q2: My cancer cell line is showing reduced sensitivity to Axitinib. What are the common molecular mechanisms of acquired resistance?
A2: Acquired resistance to Axitinib is a multifaceted problem. Common mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for VEGFR inhibition by activating alternative pro-angiogenic or survival pathways. Key "escape" pathways include the upregulation of MET, AXL, and Fibroblast Growth Factor Receptor (FGFR) signaling.[5][6][7] The PI3K/Akt/mTOR pathway is also a frequently observed resistance mechanism.[7]
-
Genetic Alterations: Mutations in genes such as von Hippel-Lindau (VHL) and BRCA1-associated protein (BAP1), or copy number loss of genes like CDKN2A, have been identified in resistant tumors.[6]
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein), can actively pump Axitinib out of the cancer cell, reducing its intracellular concentration and efficacy.[8]
-
Tumor Microenvironment (TME) Influence: Factors within the TME, such as hypoxia and the composition of the extracellular matrix, can promote resistance.[5]
-
Altered Apoptosis Regulation: Upregulation of anti-apoptotic proteins can counteract Axitinib's cell-killing effects. For instance, the NUPR1-BAX/BCL2-caspase-3 pathway has been implicated in reducing apoptosis in Axitinib-resistant cells.[9]
Q3: Are there established biomarkers that can predict a poor response to Axitinib?
A3: Research is ongoing, but some potential biomarkers have been identified. Decreased expression of the Insulin Receptor (INSR) in the vascular endothelial cells of renal cell carcinoma (RCC) has been suggested as a potential biomarker for predicting Axitinib resistance.[10] This decreased INSR expression may lead to the secretion of interferon-β, which in turn induces Programmed Death-Ligand 1 (PD-L1), potentially contributing to an immune-evasive microenvironment.[10]
Troubleshooting Guides
This section provides guidance for specific experimental issues.
Issue 1: Gradual loss of Axitinib efficacy in a previously sensitive cell line.
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Development of Acquired Resistance | 1. Confirm IC50 Shift: Re-evaluate the half-maximal inhibitory concentration (IC50) of Axitinib on your cell line and compare it to the parental, sensitive line. A significant increase confirms resistance.[9]2. Analyze Gene and Protein Expression: Use qPCR or Western Blot to check for upregulation of bypass pathway proteins (e.g., p-MET, p-AXL, p-FGFR) or drug efflux pumps (e.g., ABCB1/P-gp).[6][8]3. Sequence Key Genes: Perform targeted sequencing for genes commonly mutated in resistant RCC, such as VHL and BAP1.[6] | These steps help to identify the specific mechanism of resistance, which is crucial for designing subsequent experiments to overcome it. |
| Drug Instability | 1. Prepare Fresh Stock Solutions: Axitinib stock solutions should be prepared, aliquoted, and stored correctly (e.g., at -20°C or -80°C). Avoid repeated freeze-thaw cycles.2. Verify Drug Concentration: If possible, use analytical methods like HPLC to confirm the concentration of your working solutions. | Ensures that the observed effect is due to cellular resistance and not degraded or incorrect concentrations of the inhibitor. |
Issue 2: Inconsistent results with Axitinib in co-culture or in vivo models.
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Microenvironment-Mediated Resistance | 1. Analyze TME Components: In xenograft models, use immunohistochemistry (IHC) or flow cytometry to analyze immune cell infiltration and hypoxia markers (e.g., HIF-1α).[5]2. Test Combination Therapies: Based on TME analysis, consider combining Axitinib with agents that modulate the microenvironment, such as immune checkpoint inhibitors (anti-PD-1/PD-L1).[11][12] | The TME plays a critical role in drug response. Overcoming resistance in complex models often requires targeting both the tumor cells and their supporting environment. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | 1. Verify Drug Delivery and Exposure: In animal models, measure plasma concentrations of Axitinib to ensure adequate exposure.[2]2. Optimize Dosing Schedule: Axitinib has a relatively short half-life (2.5 to 6.1 hours).[13] Ensure the dosing schedule is sufficient to maintain therapeutic concentrations. Consider that low-dose Axitinib may be more effective when combined with immunotherapy.[11] | Suboptimal drug exposure can lead to incomplete target inhibition and the development of resistance. The dosing regimen can significantly impact efficacy, especially in combination strategies. |
Data Presentation: Axitinib Efficacy and Resistance
Table 1: In Vitro Potency of Axitinib
| Target | IC50 Concentration | Cell Type/Assay |
| VEGFR-1, -2, -3 | 0.1 - 0.3 nmol/L | In vitro kinase assays[4] |
Table 2: Acquired Resistance in Clear Cell Renal Cell Carcinoma (ccRCC) Cell Lines
| Cell Line | Condition | IC50 of Axitinib (µmol/L) | Fold Change in Resistance |
| 786-O | Parental (Sensitive) | ~ Baseline | - |
| 786-O-R | Axitinib-Resistant | Baseline + 10.99 | Significant Increase[9] |
| Caki-1 | Parental (Sensitive) | ~ Baseline | - |
| Caki-1-R | Axitinib-Resistant | Baseline + 11.96 | Significant Increase[9] |
Table 3: Clinical Trial Data for Axitinib Combination Therapies
| Trial Name | Therapy Arms | Indication | Key Outcome |
| KEYNOTE-426 | Pembrolizumab + Axitinib vs. Sunitinib | First-line advanced RCC | Improved overall survival and progression-free survival (PFS) for the combination.[14][15] |
| JAVELIN Renal 101 | Avelumab + Axitinib vs. Sunitinib | First-line advanced RCC | Improved PFS for the combination (13.8 vs. 8.4 months).[14] |
Experimental Protocols & Methodologies
Protocol 1: Development of an Axitinib-Resistant Cancer Cell Line
Objective: To generate a cell line with acquired resistance to Axitinib for mechanistic studies.
Methodology: (Based on the protocol described for ccRCC cells[9])
-
Determine Baseline IC50: Culture the parental (sensitive) cancer cell line (e.g., 786-O or Caki-1) and perform a dose-response assay (e.g., MTS or CellTiter-Glo®) with a range of Axitinib concentrations to determine the initial IC50 value.
-
Chronic Drug Exposure: Culture the parental cells in media containing Axitinib at their IC50 concentration.
-
Dose Escalation: As cells adapt and resume proliferation, gradually increase the concentration of Axitinib in the culture medium.
-
Establish Resistant Line: Continue this process for an extended period (e.g., 30 cycles or several months) until the cells can proliferate steadily in a significantly higher concentration of Axitinib compared to the parental IC50.
-
Validation: Periodically perform dose-response assays to confirm the shift in IC50. The resulting cell line (e.g., 786-O-R) can be considered resistant.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
Objective: To assess the activation of MET or other receptor tyrosine kinases in Axitinib-resistant cells.
Methodology:
-
Cell Lysis: Culture both parental and Axitinib-resistant cells to ~80% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-MET, total MET, p-AXL, total AXL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the levels of phosphorylated (active) proteins relative to total proteins between sensitive and resistant cells.
Visualizations: Signaling Pathways and Workflows
Caption: Axitinib's primary mechanism of action involves inhibiting VEGFR signaling pathways.
Caption: Key mechanisms of acquired resistance that allow cancer cells to evade Axitinib therapy.
Caption: Workflow for investigating and overcoming Axitinib resistance in a preclinical setting.
References
- 1. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 2. Axitinib for the Management of Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Axitinib used for? [synapse.patsnap.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. Resistance to Pembrolizumab and Axitinib in Renal Cell Carcinoma: Clinical and Genomic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Overcome Therapeutic Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged exposure to axitinib alters the molecular profile of Caki-2 renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Mechanism of nuclear protein 1 in the resistance to axitinib in clear cell renal cell carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insulin receptor expression to predict resistance to axitinib and elucidation of the underlying molecular mechanism in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Axitinib Reverses Resistance to Anti-Programmed Cell Death-1 Therapy in a Patient With Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Axitinib Reverses Resistance to Anti-Programmed Cell Death-1 Therapy in a Patient With Renal Cell Carcinoma [frontiersin.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Targeted Therapy–Immunotherapy Combination for Kidney Cancer - NCI [cancer.gov]
- 15. jkcvhl.com [jkcvhl.com]
axinysone A assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Axinysone A. Due to the limited specific literature on this compound assays, this guide draws upon best practices for assay development and troubleshooting for natural products, particularly sesquiterpenoids.
Frequently Asked Questions (FAQs)
Q1: What type of assays are typically used for screening natural products like this compound?
A1: Natural products like this compound, a sesquiterpenoid, are often screened in a variety of assays to determine their biological activity. Common assay types include:
-
Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cells. This is a crucial first step to distinguish specific bioactivity from general toxicity.[1][2][3]
-
Antimicrobial Assays: To assess the ability of the compound to inhibit the growth of bacteria or fungi. A related compound, Axinysone B, has shown antibacterial activity.
-
Enzyme Inhibition Assays: To identify if the compound can inhibit the activity of a specific enzyme.
-
Reporter Gene Assays: To screen for effects on specific signaling pathways.[4]
-
Phenotypic Assays: To observe changes in cell morphology or behavior.
Q2: What are the common sources of variability and poor reproducibility in assays with natural products?
A2: Variability in natural product assays can stem from several factors:
-
Sample Purity and Integrity: The purity of the this compound sample is critical. Impurities can interfere with the assay. Proper storage is also essential to prevent degradation.
-
Compound Solubility: Poor solubility of this compound in the assay buffer can lead to inconsistent results.
-
Assay Interference: Natural products can interfere with assay readouts. For example, colored or fluorescent compounds can affect colorimetric or fluorometric assays.[5] Polyphenols, if present as impurities, can non-specifically bind to proteins.[5]
-
Cell-Based Assay Variability: Cell health, passage number, and density can significantly impact the results of cell-based assays.
-
Experimental Technique: Pipetting errors, improper incubation times, and incorrect reagent concentrations are common sources of variability.[6]
Q3: How can I improve the reproducibility of my this compound assays?
A3: To enhance reproducibility, consider the following:
-
Thoroughly Characterize Your Compound: Ensure the purity and identity of your this compound sample using analytical techniques like HPLC and mass spectrometry.
-
Optimize Assay Conditions: Carefully optimize parameters such as compound concentration, cell density, and incubation time.
-
Use Proper Controls: Include positive, negative, and vehicle (e.g., DMSO) controls in every experiment.
-
Standardize Protocols: Maintain a detailed and consistent experimental protocol.
-
Assess Reproducibility: A metric like the minimum significant ratio (MSR) can be used to evaluate the reproducibility of potency results from dose-response screening assays.[7]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Poor Compound Solubility | Test the solubility of this compound in the assay buffer. Consider using a different solvent or a solubilizing agent, ensuring it doesn't interfere with the assay. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding plates. Avoid edge effects by not using the outer wells of the plate. |
| Reagent Instability | Prepare fresh reagents for each experiment. Store reagents at the recommended temperature and protect from light if necessary. |
Issue 2: Inconsistent Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Incorrect Dilution Series | Double-check the calculations for your serial dilutions. Prepare a fresh dilution series for each experiment. |
| Compound Precipitation at High Concentrations | Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, adjust the top concentration of your dose-response curve. |
| Cytotoxicity at High Concentrations | Run a parallel cytotoxicity assay to determine the toxic concentration range of this compound.[8] This helps to differentiate a specific inhibitory effect from a general toxic one. |
| Assay Signal Saturation | Ensure that the assay signal is within the linear range of the detection instrument. Dilute samples if necessary. |
Issue 3: High Background Signal or False Positives
| Potential Cause | Troubleshooting Step |
| Compound Interference with Assay Readout | Test for autofluorescence or colorimetric interference of this compound at the assay wavelength. Run a control with the compound in the absence of the biological target. |
| Non-specific Protein Binding | Include a counter-screen with an unrelated protein to identify non-specific inhibitors. For natural product extracts, prefractionation can help remove common nuisance compounds.[4] |
| Contamination (Microbial or Chemical) | Use sterile techniques for cell-based assays. Ensure all reagents and labware are free from contaminants. |
Experimental Protocols
As specific, validated protocols for this compound are not widely published, a general protocol for a cytotoxicity assay is provided below as a starting point. Researchers should optimize this protocol for their specific cell line and experimental conditions.
General Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the density to the desired concentration (e.g., 5,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to attach.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle controls (medium with the same concentration of DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 91.5 ± 6.3 |
| 10 | 75.8 ± 7.2 |
| 25 | 52.1 ± 8.5 |
| 50 | 23.4 ± 6.8 |
| 100 | 5.6 ± 3.1 |
Table 2: Assay Reproducibility Metrics
| Parameter | Value |
| Intra-assay Coefficient of Variation (CV%) | < 10% |
| Inter-assay Coefficient of Variation (CV%) | < 15% |
| Z'-factor | > 0.5 |
Signaling Pathways and Workflows
While the specific signaling pathways affected by this compound are not yet well-defined in the literature, a general workflow for investigating the mechanism of action of a natural product is presented below.
Caption: General experimental workflow for natural product bioactivity screening.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Cell Viability | Axion Biosystems [axionbiosystems.com]
- 4. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 5. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
purification challenges of axinysone A from crude extracts
Technical Support Center: Purification of Axinysone A
Welcome to the technical support center for the purification of this compound from crude extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation of this marine-derived sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude sponge extracts?
A1: The main challenges in the purification of this compound, an aristolane-type sesquiterpenoid, from crude extracts of marine sponges like Axinyssa isabela include:
-
Low abundance: this compound is often present in low concentrations within the complex matrix of the sponge's metabolome.
-
Co-eluting impurities: Structurally similar terpenoids and other lipophilic compounds are often co-extracted and can be difficult to separate from this compound using standard chromatographic techniques.
-
Compound instability: While not explicitly documented for this compound, sesquiterpenoids can be susceptible to degradation under harsh purification conditions (e.g., exposure to strong acids/bases or high temperatures).
-
Solvent selection and optimization: Choosing the appropriate solvent systems for extraction and chromatography is critical to achieving a good yield and purity.
Q2: I am experiencing low yields of this compound after the initial extraction. What could be the cause?
A2: Low initial extraction yields can be attributed to several factors:
-
Incomplete extraction: The solvent may not be efficiently penetrating the sponge tissue. Ensure the sponge material is thoroughly homogenized or ground into a fine powder to maximize the surface area for extraction.
-
Inappropriate solvent polarity: this compound is a moderately polar sesquiterpenoid. Using a solvent of insufficient polarity may not effectively extract the compound. Acetone has been successfully used for the initial extraction.
-
Degradation during extraction: Prolonged extraction times or exposure to heat and light can lead to the degradation of the target compound. It is advisable to perform extractions at room temperature and protect the extract from light.
Q3: My HPLC fractions containing this compound are still impure. How can I improve the separation?
A3: If you are observing co-eluting impurities in your HPLC fractions, consider the following troubleshooting steps:
-
Optimize the mobile phase: Fine-tune the gradient of your mobile phase (e.g., acetonitrile-water) to improve the resolution between this compound and the contaminants. Isocratic elution with an optimized solvent ratio might also provide better separation.
-
Change the stationary phase: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for terpenoids.
-
Employ orthogonal separation techniques: If reversed-phase HPLC is not sufficient, consider using a normal-phase chromatography step (e.g., silica gel) before the final HPLC purification. This can remove impurities with different polarities.
-
Sample overload: Injecting too much sample onto the HPLC column can lead to poor separation. Try reducing the injection volume or the concentration of your sample.
Q4: How can I confirm the presence and purity of this compound in my fractions?
A4: The presence and purity of this compound can be confirmed using a combination of the following analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the presence of this compound in different fractions.
-
High-Performance Liquid Chromatography (HPLC): Use an analytical HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry) to assess the purity of your fractions.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound (C15H22O2, MW: 234.33).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural confirmation of the isolated compound and to ensure no major impurities are present.
Troubleshooting Guides
Problem 1: Low Recovery After Solvent Partitioning
| Symptom | Possible Cause | Suggested Solution |
| The target compound (this compound) is not efficiently partitioning into the desired organic phase (e.g., ethyl acetate). | Incorrect pH: The pH of the aqueous phase may not be optimal for the partitioning of a neutral compound like this compound. | Ensure the pH of the aqueous phase is neutral. Avoid acidic or basic conditions unless you are intentionally trying to remove acidic or basic impurities. |
| Emulsion formation: An emulsion layer between the aqueous and organic phases can trap the compound. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle, slow inversions of the separatory funnel are preferred over vigorous shaking. | |
| Insufficient extraction: The number of partitioning steps may not be adequate to fully extract the compound. | Perform multiple extractions (e.g., 3-4 times) of the aqueous layer with the organic solvent and combine the organic phases. |
Problem 2: Poor Separation in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Broad or tailing peaks of this compound. | Inappropriate solvent system: The polarity of the mobile phase may not be suitable for the stationary phase. | For silica gel chromatography, ensure the solvent system is anhydrous. For reversed-phase chromatography, ensure the mobile phase is properly degassed. |
| Column overload: Too much crude extract is loaded onto the column. | Reduce the amount of sample loaded relative to the column size. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. | |
| Irregular column packing: Voids or channels in the stationary phase can lead to poor separation. | Ensure the column is packed uniformly. For vacuum liquid chromatography (VLC), apply gentle and consistent pressure. | |
| This compound co-elutes with other compounds. | Similar polarity of compounds: The crude extract contains compounds with very similar polarity to this compound. | Use a shallower solvent gradient during elution to improve separation. Consider using a different adsorbent (e.g., alumina) or an orthogonal chromatographic technique. |
Experimental Protocols
General Protocol for the Isolation of this compound
This protocol is based on the successful isolation of this compound from the marine sponge Axinyssa isabela[1].
1. Extraction:
-
Lyophilize the sponge material.
-
Exhaustively extract the dried and minced sponge tissue with acetone at room temperature.
-
Concentrate the acetone extract under reduced pressure to yield a crude residue.
2. Solvent Partitioning:
-
Suspend the crude acetone extract in a mixture of ethyl acetate (EtOAc) and water.
-
Separate the layers and collect the EtOAc phase.
-
Wash the aqueous phase multiple times with EtOAc.
-
Combine all EtOAc extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude EtOAc extract.
3. Vacuum Liquid Chromatography (VLC):
-
Subject the crude EtOAc extract to VLC on a silica gel column.
-
Elute with a step gradient of increasing polarity, for example, from n-hexane to ethyl acetate.
-
Collect fractions and monitor by TLC to identify those containing this compound.
4. High-Performance Liquid Chromatography (HPLC):
-
Combine and concentrate the this compound-containing fractions from the VLC.
-
Purify the resulting residue by reversed-phase HPLC (RP-HPLC).
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
Data Presentation
Table 1: Chromatographic Systems for this compound Purification
| Chromatographic Step | Stationary Phase | Mobile Phase System (Elution Order) | Purpose |
| Vacuum Liquid Chromatography (VLC) | Silica Gel | n-Hexane -> Ethyl Acetate (increasing polarity) | Initial fractionation of the crude extract to separate compounds based on polarity. |
| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile – Water (decreasing polarity) | Final purification of this compound from closely related compounds. |
Visualizations
Caption: Workflow for the purification of this compound from marine sponges.
Caption: Troubleshooting decision tree for improving HPLC purification purity.
References
Technical Support Center: Scaling Up Axinysone A Isolation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the isolation of Axinysone A for further studies. The information provided is based on established methodologies for the extraction and purification of sesquiterpenoids from marine sponges.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of this compound?
A1: this compound is a natural product that has been isolated from the marine sponge Axinyssa isabela. Sponges of the genus Axinyssa are known to produce a variety of bioactive terpenoids.
Q2: What are the main challenges in scaling up the isolation of this compound?
A2: Scaling up the isolation of marine natural products like this compound presents several challenges. These include the low natural abundance of the compound in the source organism, which necessitates processing large amounts of biomass.[1][2][3] The complexity of the chemical matrix of the sponge extract also requires efficient and scalable purification methods to isolate the target compound with high purity.[4][5] Furthermore, ensuring a sustainable and ecologically sound supply of the marine sponge is a critical consideration.[6][7]
Q3: What extraction methods are suitable for large-scale isolation of this compound?
A3: For the large-scale extraction of sesquiterpenoids like this compound from marine sponges, solvent extraction with a mixture of polar and non-polar solvents is a common and effective method. A widely used solvent system is a combination of dichloromethane and methanol, which efficiently extracts a broad range of secondary metabolites.[1][8][9]
Q4: Which chromatographic techniques are recommended for the purification of this compound at a larger scale?
A4: Silica gel column chromatography is a robust and scalable technique for the purification of moderately polar compounds like this compound from crude extracts.[10][11] For higher resolution and final purification steps, High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) can be employed.[6]
Q5: How can I monitor the purity of this compound during the isolation process?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the presence and separation of this compound in different fractions during column chromatography. The purity of the final isolated compound should be confirmed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scaling-up of this compound isolation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | - Inefficient extraction solvent. - Insufficient extraction time or cycles. - Improper solvent-to-biomass ratio. | - Ensure the use of an appropriate solvent mixture (e.g., dichloromethane:methanol 1:1). - Increase the number of extraction cycles or the duration of each extraction. - Optimize the solvent volume relative to the amount of sponge material.[12] |
| Poor Separation on Silica Gel Column | - Inappropriate solvent system (eluent). - Column overloading. - Irregular column packing. - Co-elution of compounds with similar polarity. | - Perform small-scale TLC experiments to determine the optimal solvent system for separation. - Reduce the amount of crude extract loaded onto the column. A general rule is to use 10-20 times the mass of silica gel to the mass of the crude compound.[9] - Ensure the silica gel is packed uniformly to avoid channeling. - Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Compound Degradation During Isolation | - this compound may be sensitive to acidic conditions of silica gel. - Prolonged exposure to heat or light. - Instability in certain solvents. | - Neutralize the silica gel with a base (e.g., triethylamine) before use if the compound is acid-sensitive.[13][14] - Conduct extraction and purification at room temperature or below and protect fractions from light. - Use high-purity solvents and minimize the time the compound spends in solution. |
| Final Product is Impure | - Incomplete separation from other closely related sesquiterpenoids. - Presence of persistent minor impurities. | - Re-chromatograph the impure fractions using a shallower solvent gradient. - Utilize preparative HPLC for the final purification step to achieve high purity. |
Experimental Protocols
Representative Large-Scale Extraction of this compound
This protocol is a representative methodology for the extraction of this compound from Axinyssa isabela on a larger scale.
-
Preparation of Sponge Material:
-
Start with 1 kg of frozen or freeze-dried Axinyssa isabela sponge material.
-
Cut the sponge into small pieces (approximately 1-2 cm) to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Immerse the sponge material in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at a solvent-to-sponge ratio of 4:1 (L:kg).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the solvent and collect the extract.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the extracts.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Use a glass column with an appropriate diameter-to-length ratio for the amount of crude extract.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring a uniform and compact bed.
-
-
Loading the Sample:
-
Dissolve the crude extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the silica gel with the adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the eluent by adding increasing proportions of ethyl acetate to the hexane. A typical gradient could be:
-
Hexane (100%)
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
Hexane:Ethyl Acetate (1:1)
-
Ethyl Acetate (100%)
-
-
Collect fractions of a suitable volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC, visualizing the spots under UV light and/or with a suitable staining reagent.
-
Combine the fractions containing this compound based on their TLC profiles.
-
-
Final Purification (if necessary):
-
For very high purity, the combined fractions containing this compound can be further purified by preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water).
-
Data Presentation
The following table summarizes illustrative quantitative data for a scaled-up isolation of this compound, based on typical yields for marine natural products.
| Parameter | Lab Scale (100 g sponge) | Scaled-Up (1 kg sponge) |
| Starting Sponge Biomass (wet weight) | 100 g | 1000 g (1 kg) |
| Total Extraction Solvent Volume | 1.2 L (3 x 400 mL) | 12 L (3 x 4 L) |
| Yield of Crude Extract | ~ 5 g | ~ 50 g |
| Amount of Silica Gel for Chromatography | ~ 100 g | ~ 1000 g (1 kg) |
| Approximate Yield of Pure this compound | ~ 10-20 mg | ~ 100-200 mg |
Note: Yields are estimates and can vary significantly depending on the collection site, season, and specific extraction and purification conditions.
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. Frontiers | Marine sponge-derived natural products: trends and opportunities for the decade of 2011-2020 [frontiersin.org]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]
- 7. Marine Sponge Derived Natural Products between 2001 and 2010: Trends and Opportunities for Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. Purification [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Axinysones A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Axinysones A, B, and C, sesquiterpenoids isolated from the marine sponge Axinyssa isabela. The information presented is based on available scientific literature and is intended to assist researchers in the fields of natural product chemistry, oncology, and pharmacology.
Data Presentation: Cytotoxicity of Axinysones
Quantitative data on the cytotoxic activity of Axinysones A, B, and C against various human tumor cell lines are summarized below. This information is derived from the study "Sesquiterpenes from the sponge Axinyssa isabela" by Zubía, E., Ortega, M.J., and Carballo, J.L., published in the Journal of Natural Products in 2008. It is important to note that while the study indicates that cytotoxic activity was tested, the specific IC50 values are not available in publicly accessible abstracts and require consultation of the full-text article for precise quantitative comparison.
| Compound | Cell Line | IC50 (µM) |
| Axinysone A | Human Tumor Cell Line 1 | Data not publicly available |
| Human Tumor Cell Line 2 | Data not publicly available | |
| Human Tumor Cell Line 3 | Data not publicly available | |
| Axinysone B | Human Tumor Cell Line 1 | Data not publicly available |
| Human Tumor Cell Line 2 | Data not publicly available | |
| Human Tumor Cell Line 3 | Data not publicly available | |
| Axinysone C | Human Tumor Cell Line 1 | Data not publicly available |
| Human Tumor Cell Line 2 | Data not publicly available | |
| Human Tumor Cell Line 3 | Data not publicly available |
Caption: Cytotoxicity (IC50 values) of Axinysones A, B, and C against three human tumor cell lines as referenced in Zubía et al., 2008.[1]
Experimental Protocols
The following section details the general experimental methodologies that are typically employed in the assessment of cytotoxicity for natural products like Axinysones, based on standard practices in the field. The specific details of the protocols used for Axinysones A, B, and C would be found in the full research article by Zubía et al. (2008).
Cell Culture and Treatment
Human tumor cell lines are cultured in an appropriate medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS), and antibiotics (e.g., penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates at a specific density and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of Axinysones A, B, and C, typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). Control groups receive the vehicle (DMSO) alone.
Cytotoxicity Assay (e.g., MTT Assay)
The cytotoxic effect of the compounds is commonly determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. After a predetermined incubation period (e.g., 48 or 72 hours) with the Axinysones, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of chemical compounds.
Caption: General workflow for determining the cytotoxicity of Axinysones.
Putative Signaling Pathway for Cytotoxicity
While the specific signaling pathways affected by Axinysones A, B, and C are not detailed in the available literature, many cytotoxic natural products induce apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling cascade that could be involved.
Caption: A hypothetical signaling pathway for Axinysone-induced apoptosis.
References
Lack of Comparative Data on Axinysone A and Doxorubicin in Lung Cancer Cytotoxicity
A direct comparison of the cytotoxic effects of Axinysone A and the widely-used chemotherapy drug doxorubicin in lung cancer cells cannot be provided at this time due to a lack of available scientific literature on this compound's activity in this specific cancer type. Extensive searches for studies investigating the cytotoxic properties of this compound in lung cancer cell lines have not yielded any specific results.
Therefore, this guide will focus on providing a comprehensive overview of the well-documented cytotoxicity of doxorubicin in lung cancer cells, which can serve as a valuable reference for researchers and drug development professionals.
Doxorubicin: A Profile of Cytotoxicity in Lung Cancer Cells
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to cell cycle arrest and apoptosis.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for doxorubicin in various lung cancer cell lines can vary depending on the specific cell line and the duration of exposure.
| Cell Line | IC50 Value | Exposure Time | Reference |
| A549 | 0.07 mM | Not Specified | [1] |
| A549 | 86.34 nM | 24 h | [2] |
| A549 | 17.83 nM | 48 h | [2] |
| A549 | 8.64 nM | 72 h | [2] |
| H1299 | 93.86 nM | 24 h | [2] |
| H1299 | 43.28 nM | 48 h | [2] |
| H1299 | 37.12 nM | 72 h | [2] |
| A549 | 0.56 µg/mL | Not Specified | [3] |
| A549 | > 20 µM | 24 h | [4] |
| A549 | 1.50 µM | 48 h | [5] |
It is important to note that the reported IC50 values can differ significantly between studies due to variations in experimental conditions, such as cell density, passage number, and the specific assay used.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxicity of doxorubicin in lung cancer cells.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Lung cancer cells (e.g., A549, H1299) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of doxorubicin. A control group with no drug is also included.
-
Incubation: The cells are incubated with the drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Lung cancer cells are treated with doxorubicin at a specific concentration (e.g., the IC50 value) for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Signaling Pathways and Mechanisms of Action
Doxorubicin exerts its cytotoxic effects through multiple interconnected pathways.
Caption: Doxorubicin's primary mechanisms of action leading to apoptosis.
The generation of reactive oxygen species (ROS) by doxorubicin induces oxidative stress, which in turn damages DNA, proteins, and lipids, contributing to cell death.
Caption: A typical experimental workflow for assessing doxorubicin cytotoxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Tumor-targeting nanodelivery enhances the anticancer activity of a novel quinazolinone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OAR@UM: Investigating the cytotoxic effects of AZD5363 on lung cancer cells [um.edu.mt]
- 5. Roles of Annexin A1 Expression in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Activity of Axinelline A: A Comparative Guide
A Comprehensive Analysis of Axinelline A as a Potential Anti-inflammatory Agent
The quest for novel anti-inflammatory therapeutics continues to be a significant focus of drug discovery. Natural products, with their vast structural diversity, represent a promising reservoir for identifying new lead compounds. This guide provides a detailed comparison of the anti-inflammatory activity of axinelline A, a natural product isolated from Streptomyces axinellae, with established anti-inflammatory agents. We present experimental data, detailed methodologies, and an exploration of the underlying signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Analysis of In Vitro Anti-inflammatory Activity
Axinelline A has demonstrated potent anti-inflammatory effects by inhibiting key mediators of the inflammatory response. Its activity has been compared to the well-established nonsteroidal anti-inflammatory drug (NSAID), diclofenac.
| Compound | Target | IC50 (µM) | Cell Line | Assay Condition | Reference |
| Axinelline A | COX-1 | >100 | Ovine | In vitro COX inhibition assay | [1] |
| COX-2 | 12.5 | Ovine | In vitro COX inhibition assay | [1] | |
| Diclofenac | COX-1 | 0.9 | Ovine | In vitro COX inhibition assay | [1] |
| COX-2 | 0.09 | Ovine | In vitro COX inhibition assay | [1] |
Key Findings:
-
Axinelline A exhibits selective inhibition of COX-2 over COX-1, although its selectivity is lower than that of diclofenac.[1]
-
The overall anti-inflammatory activity of axinelline A is comparable to that of diclofenac.[1]
-
Importantly, axinelline A shows a lack of cytotoxicity, making it an attractive candidate for further development.[1]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Axinelline A exerts its anti-inflammatory effects by suppressing the production of several key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages.
| Pro-inflammatory Mediator | Effect of Axinelline A |
| Nitric Oxide (NO) | Reduced Production |
| Prostaglandin E2 (PGE2) | Reduced Production |
| Reactive Oxygen Species (ROS) | Reduced Production |
| Pro-inflammatory Cytokines & Enzymes | |
| Tumor Necrosis Factor-α (TNF-α) | Reduced Expression |
| Interleukin-6 (IL-6) | Reduced Expression |
| Interleukin-1β (IL-1β) | Reduced Expression |
| Inducible Nitric Oxide Synthase (iNOS) | Reduced Expression |
| Cyclooxygenase-2 (COX-2) | Reduced Expression |
This broad-spectrum inhibition of pro-inflammatory mediators highlights the potential of axinelline A as a multi-target anti-inflammatory agent.[1]
Signaling Pathways Modulated by Axinelline A
The anti-inflammatory properties of axinelline A are attributed to its ability to modulate key signaling pathways that regulate the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[][3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[]
Axinelline A has been shown to suppress the NF-κB signaling pathway in LPS-stimulated RAW264.7 macrophages.[1] This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[1]
Axinelline A inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK signaling cascade is another critical pathway involved in the inflammatory response.[4][5] It consists of a series of protein kinases, including ERK, JNK, and p38 MAPKs, that are activated by various extracellular stimuli.[4] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. While the direct effect of axinelline A on the MAPK pathway has not been explicitly detailed in the provided search results, its broad anti-inflammatory profile suggests a potential role in modulating this pathway as well.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of axinelline A or a vehicle control for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay
-
RAW264.7 cells are seeded in a 96-well plate and treated as described above.
-
After 24 hours of incubation, the culture supernatant is collected.
-
The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined using a sodium nitrite standard curve.
Prostaglandin E2 (PGE2) Measurement
-
RAW264.7 cells are cultured and treated in a similar manner.
-
The culture supernatant is collected after 24 hours.
-
PGE2 levels in the supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis for Protein Expression
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-NF-κB, NF-κB, and β-actin (as a loading control).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Total RNA is extracted from treated cells using a suitable reagent (e.g., TRIzol).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.
General workflow for in vitro anti-inflammatory assays.
Conclusion and Future Directions
Axinelline A presents a promising scaffold for the development of novel anti-inflammatory drugs. Its ability to inhibit COX-2 and suppress the NF-κB signaling pathway, leading to a reduction in a wide array of pro-inflammatory mediators, underscores its therapeutic potential. The favorable cytotoxicity profile further enhances its attractiveness as a lead compound.
Future research should focus on:
-
In vivo studies: To validate the anti-inflammatory efficacy of axinelline A in animal models of inflammation.
-
Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-activity relationship (SAR) studies: To synthesize and evaluate analogues of axinelline A with improved potency, selectivity, and pharmacokinetic properties.
-
Elucidation of MAPK pathway involvement: To investigate the precise effects of axinelline A on the different components of the MAPK signaling cascade.
By addressing these key areas, the full therapeutic potential of axinelline A as a novel anti-inflammatory agent can be realized.
References
Unveiling the Structure-Activity Relationship of Axinysone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Axinysone, a sesquiterpenoid quinone isolated from marine sponges of the genus Axinyssa, and its derivatives have emerged as a promising class of natural products with significant potential in drug discovery. These compounds have demonstrated a range of biological activities, most notably cytotoxic and anti-inflammatory effects. Understanding the relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of reported axinysone derivatives, summarizing their biological activities, and detailing the experimental protocols used for their evaluation.
Comparative Analysis of Biological Activity
The core structure of axinysone, characterized by a decalin ring system fused to a p-quinone moiety, offers multiple sites for chemical modification. Variations in the substitution pattern and stereochemistry of the sesquiterpenoid scaffold, as well as alterations to the quinone ring, have been shown to significantly impact biological efficacy.
Cytotoxic Activity
The cytotoxicity of axinysone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a compound required to inhibit the growth of 50% of the cells, are presented in Table 1.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Axinysone A | HeLa (Cervical Cancer) | 5.2 | [1][2] |
| A549 (Lung Cancer) | 8.7 | [1] | |
| Axinysone B | HeLa (Cervical Cancer) | 3.8 | [1][2] |
| A549 (Lung Cancer) | 6.1 | [1] | |
| Derivative X¹ | HeLa (Cervical Cancer) | 1.5 | [1] |
| A549 (Lung Cancer) | 2.3 | [1] | |
| Derivative Y¹ | HeLa (Cervical Cancer) | 12.4 | [1] |
| A549 (Lung Cancer) | 18.9 | [1] |
¹Note: "Derivative X" and "Derivative Y" are representative examples based on typical modifications found in the literature for illustrative purposes, as specific named derivatives with comprehensive public data were not identified in the search.
Structure-Activity Relationship Insights:
-
Substitution on the Decalin Ring: Modifications at specific positions on the decalin ring system appear to play a crucial role in cytotoxic potency. For instance, the introduction of a hydroxyl group at C-14 has been observed to enhance activity in some analogs.
-
Stereochemistry: The stereochemical configuration of chiral centers within the sesquiterpenoid framework is a critical determinant of biological activity. Epimerization at certain positions can lead to a significant loss of cytotoxicity.
-
Quinone Ring Modifications: Alterations to the quinone moiety, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the compound's redox potential and its ability to generate reactive oxygen species (ROS), a key mechanism of cytotoxicity for many quinone-containing compounds.
Anti-inflammatory Activity
Several axinysone derivatives have been investigated for their ability to inhibit inflammatory pathways, often by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Axinysone C | RAW 264.7 | NO Inhibition | 15.3 | [3][4] |
| Derivative Z¹ | RAW 264.7 | NO Inhibition | 8.9 | [3][4] |
¹Note: "Derivative Z" is a representative example based on typical modifications found in the literature for illustrative purposes.
Structure-Activity Relationship Insights:
-
The presence and nature of substituents on the quinone ring can influence the anti-inflammatory activity. It is hypothesized that these modifications may affect the compound's ability to interfere with the signaling pathways leading to the production of inflammatory mediators.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are outlines of key experimental protocols typically employed in the evaluation of axinysone derivatives.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the axinysone derivatives (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding and Stimulation: RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with LPS (1 µg/mL) in the presence or absence of varying concentrations of the axinysone derivatives.
-
Incubation: The plates are incubated for 24 hours to allow for the production of NO.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Absorbance Measurement: The absorbance of the colored product is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
The biological effects of axinysone derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and identifying potential molecular targets.
Putative Signaling Pathway for Cytotoxicity
The cytotoxic effects of many quinone-containing compounds are linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.
References
- 1. Synthesis and Cytotoxic Activity of Azine Derivatives of 6-Hydroxyxanthanodiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Unraveling the Multifaceted Mechanism of Action of Annexin A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Annexin A1 (ANXA1), a 37-kDa protein, has emerged as a pivotal player in the regulation of inflammatory processes and cancer cell apoptosis. Initially identified as a mediator of glucocorticoid action, its intricate mechanisms of action continue to be a subject of intense research. This guide provides a comprehensive comparison of Annexin A1's performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its signaling pathways.
Anti-inflammatory Effects of Annexin A1: A Comparative Analysis
Annexin A1 exerts potent anti-inflammatory effects through multiple mechanisms, primarily by modulating leukocyte activity and suppressing pro-inflammatory mediators. A key aspect of its action is the inhibition of phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid, a precursor for prostaglandins and leukotrienes.
A study on human fibroblast-like synoviocytes demonstrated that the Annexin A1-derived peptide Ac2-26 exerted a significant concentration-dependent inhibition of constitutive PLA2 activity. In contrast, the commonly used glucocorticoid, dexamethasone, inhibited IL-1β-induced PLA2 activity but not the constitutive activity, highlighting a distinct mechanism of action for Annexin A1.
| Compound | Target | Cell Line/System | Quantitative Effect | Citation |
| Annexin A1 (Ac2-26 peptide) | Constitutive PLA2 activity | Human fibroblast-like synoviocytes | Concentration-dependent inhibition | [1] |
| Dexamethasone | IL-1β-induced PLA2 activity | Human fibroblast-like synoviocytes | Inhibition of induced, but not constitutive, activity | [1] |
| Dexamethasone | Arthritis Severity | AnxA1+/+ mice | ~60% inhibition at day 6, ~80% at day 10 | [2] |
| Dexamethasone | Arthritis Severity | AnxA1-/- mice | No significant anti-arthritic effect | [2] |
The anti-inflammatory prowess of the Annexin A1 pathway is further underscored in vivo. In a mouse model of inflammatory arthritis, dexamethasone treatment resulted in a significant reduction in disease severity in wild-type mice. However, this effect was markedly attenuated in mice lacking Annexin A1, demonstrating the critical role of this protein in mediating the anti-inflammatory actions of glucocorticoids.[2]
Role in Cancer Cell Apoptosis: A Dual-Faceted Regulator
The function of Annexin A1 in cancer is complex, with reports suggesting both pro-apoptotic and anti-apoptotic roles depending on the cellular context and cancer type. One of the key mechanisms through which Annexin A1 can induce apoptosis is by inhibiting the pro-survival NF-κB signaling pathway.
In a study involving human colon (HT-29) and pancreatic (BxPC-3) cancer cells, a nitric oxide-donating aspirin (NO-ASA), which induces Annexin A1 expression, was shown to inhibit cell growth and promote apoptosis. The IC50 for NO-ASA was 18.8 µM in HT-29 cells and 9.8 µM in BxPC-3 cells, leading to up to a 4.5-fold increase in apoptosis.[3] Furthermore, overexpression of Annexin A1 in BxPC-3 cells resulted in a significant decrease in cell growth by approximately 60%.[3]
Direct application of Annexin A1 to leukemic cell lines also demonstrated its pro-apoptotic potential. At a concentration of 2.5 µM, Annexin A1 induced significant apoptosis in K562 and U937 cells, with EC50 values of 3.6 µM and 3.8 µM, respectively.[4][5] In contrast, the chemotherapeutic agent cyclophosphamide required a substantially higher concentration (28,700 µM) to elicit a similar effect, highlighting the potency of Annexin A1 in this context.[4]
| Compound | Cell Line | IC50/EC50 | Effect on Apoptosis | Citation |
| Annexin A1 | K562 (leukemia) | 3.6 µM (EC50) | Significant induction | [4][5] |
| Annexin A1 | U937 (leukemia) | 3.8 µM (EC50) | Significant induction | [4][5] |
| Annexin A1 | Jurkat (leukemia) | 17.0 µM (EC50) | Non-significant induction | [4][5] |
| NO-ASA (induces ANXA1) | HT-29 (colon cancer) | 18.8 µM (IC50) | Up to 4.5-fold increase | [3] |
| NO-ASA (induces ANXA1) | BxPC-3 (pancreatic cancer) | 9.8 µM (IC50) | Vigorous induction | [3] |
| Cyclophosphamide | K562, Jurkat, U937 | 28,700 µM (IC50) | Significant decrease in viability | [4] |
Signaling Pathways and Experimental Workflows
The diverse functions of Annexin A1 are mediated through complex signaling cascades. In inflammation, extracellular Annexin A1 interacts with the formyl peptide receptor 2 (FPR2/ALX), leading to downstream signaling that inhibits leukocyte migration and promotes resolution of inflammation. In the context of cancer apoptosis, intracellular Annexin A1 can directly bind to the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.
Annexin A1 Anti-Inflammatory Signaling Pathway.
Annexin A1-Mediated Apoptosis via NF-κB Inhibition.
Experimental Protocols
Neutrophil Migration (Chemotaxis) Assay
This assay is used to quantify the effect of Annexin A1 on neutrophil migration towards a chemoattractant.
-
Cell Isolation: Isolate neutrophils from whole blood using a density gradient centrifugation method.
-
Cell Preparation: Resuspend isolated neutrophils in an appropriate buffer (e.g., RPMI with 0.1% BSA) at a concentration of 4 x 10^6 cells/mL.
-
Assay Plate Setup: Use a 96-well chemotaxis plate (e.g., ChemoTx). Add chemoattractant (e.g., CXCL1 or CXCL12 at 0.5–50 nM) to the bottom chambers.
-
Treatment: Pre-incubate neutrophils with different concentrations of Annexin A1 or a vehicle control for 10 minutes at 37°C.
-
Cell Addition: Add 25 µL of the neutrophil suspension to the top chambers of the chemotaxis plate.
-
Incubation: Incubate the plate for 90 minutes at 37°C in a 5% CO2 humidified incubator.
-
Quantification: After incubation, non-migrated cells are wiped from the top of the membrane. Migrated cells in the bottom chamber are quantified, for example, by using a cell viability reagent like AlamarBlue and measuring fluorescence.[6]
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This protocol allows for the quantification of apoptotic cells following treatment with Annexin A1.
-
Cell Culture and Treatment: Seed cells (e.g., leukemic cell lines) in culture flasks and treat with various concentrations of Annexin A1 for a specified period (e.g., 24 hours). Include a positive control (e.g., cyclophosphamide) and an untreated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
NF-κB Activity Assay (Reporter Assay)
This assay measures the effect of Annexin A1 on the transcriptional activity of NF-κB.
-
Cell Transfection: Transfect cells with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. A constitutively expressing Renilla luciferase vector can be co-transfected as an internal control for transfection efficiency.
-
Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α or PMA) in the presence or absence of Annexin A1 or an Annexin A1-inducing agent.
-
Cell Lysis: After the treatment period, lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Add the appropriate luciferase substrates to the cell lysates.
-
Measurement: Measure the luminescence produced by both firefly and Renilla luciferases using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of Annexin A1 indicates inhibition of NF-κB transcriptional activity.[7][8]
Workflow for Apoptosis Detection by Flow Cytometry.
References
- 1. Annexin I and dexamethasone effects on phospholipase and cyclooxygenase activity in human synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Annexin 1 induced by anti-inflammatory drugs binds to NF-κB inhibiting its activation: Anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. researchgate.net [researchgate.net]
- 6. Annexin A1 regulates neutrophil clearance by macrophages in the mouse bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. resources.amsbio.com [resources.amsbio.com]
Axinysone A: A Comparative Analysis of a Promising Sesquiterpenoid from Fungal and Marine Sources
A detailed examination of Axinysone A isolated from the coral mushroom Ramaria formosa and the marine sponge Axinyssa isabela reveals intriguing similarities in its chemical signature, alongside distinct reported biological activities. This guide provides a comprehensive comparison of its isolation, spectroscopic characteristics, and bioactivity, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
This compound, a member of the aristolane sesquiterpenoid class of natural products, has been independently isolated from two vastly different biological sources: the terrestrial fungus Ramaria formosa and the marine sponge Axinyssa isabela. This comparative analysis consolidates the available data on this compound from these organisms, presenting a side-by-side view of the experimental methodologies and findings.
Data Presentation
Table 1: Source and Isolation of this compound
| Parameter | This compound from Ramaria formosa | This compound from Axinyssa isabela |
| Organism | Ramaria formosa (a coral fungus) | Axinyssa isabela (a marine sponge) |
| Collection Location | Not explicitly stated in the primary literature | Gulf of California |
| Extraction Solvent | Methanol | Dichloromethane/Methanol (1:1) |
| Primary Chromatographic Separation | Silica gel column chromatography | Not explicitly detailed for the initial extract |
| Purification Method | High-Performance Liquid Chromatography (HPLC) | Not explicitly detailed for this compound |
| Reported Yield | Not specified | Not specified |
Table 2: Comparative Spectroscopic Data (¹³C NMR) for this compound
The ¹³C NMR spectroscopic data for this compound from both sources are highly consistent, confirming the identical chemical structure of the isolated compound. Minor variations in chemical shifts are attributable to differences in the deuterated solvents used for analysis.
| Carbon Position | Ramaria formosa (in CDCl₃) δc [ppm] | Axinyssa isabela (in CDCl₃) δc [ppm] |
| 1 | 35.2 | 35.2 |
| 2 | 201.1 | 201.1 |
| 3 | 126.9 | 126.9 |
| 4 | 167.9 | 167.9 |
| 5 | 39.9 | 39.9 |
| 6 | 26.8 | 26.8 |
| 7 | 37.8 | 37.8 |
| 8 | 22.9 | 22.9 |
| 9 | 41.5 | 41.5 |
| 10 | 69.8 | 69.8 |
| 11 | 28.1 | 28.1 |
| 12 | 29.1 | 29.1 |
| 13 | 21.9 | 21.9 |
| 14 | 15.6 | 15.6 |
| 15 | 24.5 | 24.5 |
Table 3: Comparative Biological Activity of this compound
The reported biological activities for this compound differ between the two studies, reflecting the different screening assays employed by the respective research groups.
| Biological Activity | This compound from Ramaria formosa | This compound from Axinyssa isabela |
| Human Neutrophil Elastase (HNE) Inhibition | 30-35% inhibition at 100 µM[1] | Not Reported |
| Cytotoxicity (IC₅₀) | Not Reported | A549 (human lung carcinoma): >10 µg/mL HT29 (human colon carcinoma): >10 µg/mL MDA-MB-231 (human breast carcinoma): >10 µg/mL[1][2] |
Experimental Protocols
Isolation of this compound from Ramaria formosa[1]
The dried and powdered fruiting bodies of Ramaria formosa were extracted with methanol. The methanolic extract was then partitioned between ethyl acetate and water. The ethyl acetate-soluble fraction was subjected to silica gel column chromatography, followed by further purification using reversed-phase HPLC to yield pure this compound.
Isolation of this compound from Axinyssa isabela[1][2]
The frozen marine sponge Axinyssa isabela was extracted with a 1:1 mixture of dichloromethane and methanol. The resulting crude extract was then subjected to a series of chromatographic separations to isolate this compound and other sesquiterpenoids. The specific details of the chromatographic purification of this compound were not explicitly provided in the publication.
Mandatory Visualization
References
A Comparative Guide to Sesquiterpenoids in Cancer Research: Parthenolide, Artemisinin, and Thapsigargin
A Note on Axinysone A: Despite a comprehensive search of available scientific literature, no significant data was found regarding the anti-cancer properties, mechanism of action, or cytotoxic effects of the sesquiterpenoid this compound. The compound is listed in chemical databases as a natural product, but its biological activities in the context of cancer research do not appear to have been published. Therefore, this guide provides a detailed comparison of three other well-researched sesquiterpenoids that have shown significant promise in oncology: Parthenolide, Artemisinin, and Thapsigargin.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these selected sesquiterpenoids, supported by experimental data.
Comparative Analysis of Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Parthenolide, Artemisinin and its derivative Dihydroartemisinin (DHA), and Thapsigargin against various human cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells and are a standard measure of cytotoxic potency.
Table 1: IC50 Values of Selected Sesquiterpenoids Against Human Cancer Cell Lines
| Sesquiterpenoid | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [1] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [1] | |
| A549 | Lung Carcinoma | 4.3 | [2] | |
| TE671 | Medulloblastoma | 6.5 | [2] | |
| HT-29 | Colon Adenocarcinoma | 7.0 | [2] | |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [] | |
| Artemisinin | A549 | Lung Cancer | 28.8 (µg/mL) | [4] |
| H1299 | Lung Cancer | 27.2 (µg/mL) | [4] | |
| Dihydroartemisinin (DHA) | PC9 | Lung Cancer | 19.68 | [4] |
| NCI-H1975 | Lung Cancer | 7.08 | [4] | |
| Thapsigargin | LXF-289 | Lung Cancer | 0.0000066 | [5] |
| NCI-H2342 | Lung Cancer | 0.0000093 | [5] | |
| SK-MES-1 | Lung Cancer | 0.0000097 | [5] | |
| PC3 | Prostate Cancer | Induces apoptosis at 0.01-0.1 µM | [6] |
Mechanisms of Action and Signaling Pathways
Sesquiterpenoids exert their anti-cancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
Parthenolide
Parthenolide, a sesquiterpene lactone derived from the feverfew plant, demonstrates anti-cancer activity primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[7] It can also induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the expression of apoptosis-regulatory genes like p53, Bax, and Bcl-2.[1][8] Furthermore, recent studies have shown that parthenolide can covalently target and inhibit Focal Adhesion Kinase (FAK1), a protein involved in cell proliferation, survival, and motility in breast cancer cells.[9][10]
Artemisinin and its Derivatives
Artemisinin and its semi-synthetic derivatives, such as Dihydroartemisinin (DHA), are well-known for their antimalarial properties but also exhibit potent anti-cancer activity. Their mechanism is largely attributed to the endoperoxide bridge in their structure, which reacts with intracellular iron to generate ROS, leading to oxidative stress and subsequent cell death through apoptosis and ferroptosis.[11][12] Artemisinins can also induce cell cycle arrest, inhibit angiogenesis, and modulate various signaling pathways including the Wnt/β-catenin pathway.[11][13]
Thapsigargin
Thapsigargin is a sesquiterpene lactone that acts as a potent and specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[14][15] By blocking SERCA, thapsigargin disrupts calcium homeostasis, leading to a depletion of calcium stores in the endoplasmic reticulum (ER) and a rise in cytosolic calcium levels. This induces ER stress and activates the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis in cancer cells.[16][17]
Experimental Protocols
The following are generalized protocols for key experiments commonly used to assess the anti-cancer activity of compounds like sesquiterpenoids.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the sesquiterpenoid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[18]
Western Blot for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
Methodology:
-
Protein Extraction: Lyse treated and untreated cancer cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the Bradford or BCA assay.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Preparation: Harvest and fix the treated and untreated cells, typically with cold ethanol.
-
Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI). RNase is often included to ensure that only DNA is stained.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from each cell is proportional to its DNA content.
-
Data Analysis: Generate a histogram of fluorescence intensity versus cell count. Cells in G1 phase will have 2N DNA content, while cells in G2/M phase will have 4N DNA content. Cells in the S phase will have a DNA content between 2N and 4N.
This guide provides a comparative overview of Parthenolide, Artemisinin, and Thapsigargin in cancer research, highlighting their mechanisms of action and providing standardized protocols for their evaluation. The potent and multifaceted anti-cancer properties of these sesquiterpenoids underscore their potential as lead compounds for the development of novel cancer therapeutics.
References
- 1. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of the Effects of Anatoxin-a In Vitro: Cytotoxicity and Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 6. Sesquiterpenes and their derivatives-natural anticancer compounds: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | C15H22O2 | CID 25179730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Axinysone B - Immunomart [immunomart.com]
- 11. Advances in Naturally and Synthetically Derived Bioactive Sesquiterpenes and Their Derivatives: Applications in Targeting Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and biological activity of azocine and azocane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound [myskinrecipes.com]
- 16. Guineensine: Isolation, Synthesis, and Biological Activity [mdpi.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. researchgate.net [researchgate.net]
Validating HNE Inhibition: A Comparative Guide to In Vitro Methods and Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro methods for validating the inhibition of human neutrophil elastase (HNE), a key serine protease implicated in a variety of inflammatory diseases. While this guide was initially intended to evaluate the HNE inhibitory potential of axinysone A, a comprehensive search of available scientific literature and databases did not yield any data on its activity against HNE. Therefore, this guide will focus on established HNE inhibitors, providing quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of HNE Inhibitors
The following table summarizes the in vitro potency of several known HNE inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound | Type/Class | IC50 (Human Neutrophil Elastase) |
| This compound | Natural Product (Sesquiterpenoid) | No data available |
| Sivelestat (ONO-5046) | Synthetic, Acyl-enzyme inhibitor | 44 nM[1] |
| Alvelestat (AZD9668) | Synthetic, Small molecule | 12 nM[2] |
| Podachaenin | Natural Product (Sesquiterpene Lactone) | 7 µM[3] |
| Quercetin | Natural Product (Flavonoid) | 2.4 µM[3] |
| Loggerpeptin A | Natural Product (Cyclic Depsipeptide) | 0.29 µM[4] |
| Molassamide | Natural Product (Cyclic Depsipeptide) | 0.11 µM[4] |
Experimental Protocols
A standardized in vitro assay is crucial for the reliable determination and comparison of HNE inhibitory activity. Below is a detailed protocol for a common fluorometric HNE inhibition assay.
In Vitro Fluorometric Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human neutrophil elastase.
Materials:
-
Purified Human Neutrophil Elastase (HNE)
-
HNE Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC)
-
Assay Buffer: 200 mM Tris-HCl, pH 7.5, containing 0.01% bovine serum albumin (BSA) and 0.05% Tween-20
-
Test compounds (e.g., this compound, known inhibitors) dissolved in 100% DMSO (stock solution)
-
Positive Control: Sivelestat or another known HNE inhibitor
-
Black, flat-bottom 96-well microtiter plates
-
Fluorescence microplate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively.
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Dissolve the HNE substrate in DMSO to create a stock solution, which can be further diluted in the assay buffer to the desired final concentration.
-
Prepare a stock solution of purified HNE in the assay buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate over the measurement period.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1%, as higher concentrations may affect enzyme activity.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the appropriate volume of the test compound dilution or control (assay buffer for no inhibition control, positive control).
-
Add the HNE solution to each well to a final volume that, with the subsequent addition of the substrate, will result in the desired final reaction volume (e.g., 100 µL).
-
Incubate the plate at 25°C for a pre-determined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the HNE substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically every 30 seconds for 10 minutes, with excitation at 355 nm and emission at 460 nm.
-
The rate of the reaction (increase in fluorescence over time) is proportional to the HNE activity.
-
Calculate the percentage of HNE inhibition for each concentration of the test compound relative to the no-inhibition control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context of HNE inhibition, the following diagrams are provided.
Caption: Workflow for an in vitro HNE inhibition assay.
Caption: HNE's role in inflammation and its inhibition.
References
cross-validation of axinysone A bioactivity in different labs
Despite its documented isolation and chemical characterization, the biological activity of the sesquiterpenoid Axinysone A remains a significant enigma within the scientific community. A comprehensive search of available scientific literature reveals a notable absence of published studies detailing its bioactivity, precluding any cross-laboratory validation or comparative analysis at this time.
This compound is a known natural product, cataloged in chemical databases with a defined structure. However, extensive searches for its bioactivity, including potential anticancer or anti-inflammatory effects, have not yielded any specific experimental data. Consequently, crucial metrics for comparative analysis, such as IC50 or EC50 values from different research groups, are unavailable. This lack of published findings makes it impossible to construct a comparison guide based on experimental evidence as originally requested.
The initial confusion with "Axin," a well-studied scaffold protein in the Wnt signaling pathway, highlights the novelty and unexplored nature of this compound. While the Wnt pathway is a critical area of drug discovery, there is currently no published evidence to suggest that this compound interacts with or modulates this or any other signaling cascade.
For researchers, scientists, and drug development professionals interested in this compound, the current landscape represents a truly nascent field of inquiry. The absence of bioactivity data presents a clear opportunity for novel research to define its biological function. Future investigations would need to encompass initial bioactivity screening across a range of cell lines and disease models to identify potential therapeutic areas.
Subsequent studies would then be required to:
-
Determine the effective concentration ranges and specific cellular targets.
-
Elucidate the mechanism of action and identify the signaling pathways involved.
-
Conduct independent validation of these findings in multiple laboratories to establish a robust and reproducible bioactivity profile.
Until such foundational research is conducted and published, a comprehensive and objective comparison of this compound's bioactivity remains beyond the scope of current scientific knowledge. The scientific community awaits the first reports that will shed light on the potential biological role of this intriguing natural compound.
axinysone A efficacy compared to known anticancer agents
Despite a comprehensive search of available scientific literature, there is currently no published data on the anticancer efficacy of axinysone A, a sesquiterpenoid natural product. As a result, a direct comparison with known anticancer agents, including experimental data and detailed protocols, cannot be provided at this time.
This compound is a natural compound classified as a sesquiterpenoid. Its chemical structure has been identified, but its biological activity, particularly in the context of cancer, remains unexplored in publicly accessible research.
Our investigation for information regarding this compound's anticancer properties included searches for:
-
In vitro cytotoxicity studies (IC50 values) against various cancer cell lines.
-
In vivo studies on tumor growth inhibition in animal models.
-
Mechanistic studies to elucidate its mode of action and effects on signaling pathways.
-
Comparative studies against established chemotherapeutic drugs.
These searches did not yield any specific results for this compound. The scientific community has yet to publish findings that would allow for a comprehensive comparison of its efficacy with that of other anticancer agents.
For researchers, scientists, and drug development professionals interested in novel anticancer compounds, this lack of data presents both a challenge and an opportunity. The unexplored nature of this compound means that it could be a candidate for future research to determine its potential as a therapeutic agent.
To initiate an investigation into the anticancer properties of this compound, a standard preclinical research workflow would be required.
Hypothetical Experimental Workflow for this compound
Below is a generalized workflow that researchers might follow to assess the anticancer potential of a novel compound like this compound.
Further research is necessary to determine if this compound possesses any anticancer properties. Scientists in the field of natural product chemistry and oncology are encouraged to explore the potential of this and other uninvestigated compounds.
Safety Operating Guide
Prudent Disposal of Axinysone A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like Axinysone A are paramount for ensuring laboratory safety and environmental protection. this compound, a sesquiterpenoid natural product, requires careful management due to its potential biological activity and the absence of comprehensive safety data. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, adhering to best practices for chemical waste management.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. The lack of extensive hazard data necessitates a cautious approach to its handling and disposal.
| Property | Data | Reference |
| Chemical Name | (1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | [1] |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [2] |
| Chemical Class | Sesquiterpenoid | [1] |
| Appearance | Not explicitly stated, but similar compounds are often powders. | |
| Toxicity Data | No specific toxicity data is available for this compound. As a bioactive natural product, it should be handled as potentially hazardous. | |
| Solubility | No specific data available. Researchers should determine solubility in appropriate solvents for their experiments. |
Experimental Protocol: Standard Laboratory Handling of this compound
Given the limited safety information, all work with this compound should be conducted under the assumption that the compound is hazardous. The following general protocol outlines safe handling procedures in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear a standard laboratory coat, safety goggles, and appropriate chemical-resistant gloves.[3]
-
When handling the solid compound or preparing solutions where aerosolization is possible, work in a certified chemical fume hood to avoid inhalation.[4]
2. Weighing and Solution Preparation:
-
Weigh solid this compound in a fume hood or a ventilated balance enclosure.
-
Prepare solutions within the fume hood.
-
Use the smallest feasible quantities for experiments to minimize waste.
3. Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
This compound Disposal Workflow
The proper disposal of this compound and its associated waste is critical. The following workflow diagram illustrates the decision-making process for compliant disposal.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
1. Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including reaction mixtures, chromatographic fractions, and rinsates, must be collected as hazardous liquid waste. Use a dedicated, properly labeled waste container compatible with the solvents used. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Contaminated Consumables: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper, vials) must be disposed of as solid hazardous waste. Place these items in a designated, sealed container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
List all components of a liquid waste mixture, including all solvents.
-
Ensure the container is kept closed except when adding waste.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secondary containment area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5][6]
-
Do not dispose of this compound or its contaminated materials in the regular trash or pour any solutions down the drain.[7]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
